4-Decylphenyl isothiocyanate
Description
Structure
3D Structure
Properties
IUPAC Name |
1-decyl-4-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NS/c1-2-3-4-5-6-7-8-9-10-16-11-13-17(14-12-16)18-15-19/h11-14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRFMWXUZQXOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(C=C1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343591 | |
| Record name | 4-Decylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206559-54-8 | |
| Record name | 4-Decylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 206559-54-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Deep Dive into the Biological Activity of Long-Chain Arylalkyl Isothiocyanates: A Technical Guide for Researchers
Foreword
In the ever-evolving landscape of drug discovery and development, the exploration of natural compounds with therapeutic potential remains a cornerstone of innovation. Among these, isothiocyanates (ITCs), a class of sulfur-containing phytochemicals abundant in cruciferous vegetables, have garnered significant attention for their diverse biological activities. While the properties of short-chain ITCs like sulforaphane and allyl isothiocyanate are well-documented, a compelling body of evidence is emerging around their long-chain arylalkyl counterparts. This technical guide provides an in-depth exploration of the biological activities of long-chain arylalkyl isothiocyanates, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising area of study. We will delve into the intricate mechanisms of action, structure-activity relationships, and key experimental methodologies, providing a robust framework for future research and therapeutic development.
The Ascending Interest in Long-Chain Arylalkyl Isothiocyanates
Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates, secondary metabolites found in plants of the Brassicaceae family. The isothiocyanate moiety (-N=C=S) is a highly reactive electrophilic group that readily interacts with cellular nucleophiles, a characteristic that underpins their wide spectrum of biological effects. These effects include potent anticancer, anti-inflammatory, and antioxidant activities.[1][2]
While phenethyl isothiocyanate (PEITC) has been a significant focus of research, studies on arylalkyl isothiocyanates with longer alkyl chains, such as 6-phenylhexyl isothiocyanate (PHITC), 8-phenyloctyl isothiocyanate (POITC), and 10-phenyldecyl isothiocyanate (PDITC), are revealing that the length of the alkyl chain is a critical determinant of their biological potency and specificity.[3] This guide will focus on these long-chain analogues, exploring how this structural modification influences their interaction with cellular targets and their overall therapeutic potential.
Unraveling the Multifaceted Mechanisms of Action
The biological activities of long-chain arylalkyl isothiocyanates are not attributable to a single mechanism but rather to their ability to modulate a complex network of cellular pathways. This pleiotropic nature makes them particularly intriguing as potential therapeutic agents for multifactorial diseases like cancer.
Induction of Cellular Defense: The Nrf2-ARE Pathway
A primary mechanism through which long-chain arylalkyl isothiocyanates exert their protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).
Long-chain arylalkyl isothiocyanates, being electrophilic, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[6] In the nucleus, Nrf2 binds to the ARE in the promoter regions of a battery of cytoprotective genes, including those encoding for Phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 [NQO1], glutathione S-transferases [GSTs]) and antioxidant proteins (e.g., heme oxygenase-1 [HO-1]).[7][8] This upregulation of the cellular antioxidant defense system is a key contributor to their chemopreventive and anti-inflammatory properties.
Caption: Activation of the Nrf2-ARE pathway by long-chain arylalkyl isothiocyanates.
Attenuation of Inflammation: Inhibition of the NF-κB Pathway
Chronic inflammation is a well-established driver of many diseases, including cancer. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as TNF-α and IL-6.[9]
Long-chain arylalkyl isothiocyanates have been shown to potently inhibit the NF-κB signaling pathway.[10][11] They can achieve this through multiple mechanisms, including the inhibition of IκB kinase (IKK), which is responsible for IκB phosphorylation, and by directly modifying NF-κB subunits, thereby preventing their nuclear translocation and DNA binding. This anti-inflammatory activity contributes significantly to their overall biological effects.
Caption: Inhibition of the NF-κB pathway by long-chain arylalkyl isothiocyanates.
Epigenetic Regulation: Histone Deacetylase (HDAC) Inhibition
Epigenetic modifications, such as histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes.
Several isothiocyanates, including PEITC and PHITC, have been identified as inhibitors of HDAC activity.[12][13] By inhibiting HDACs, these compounds promote histone hyperacetylation, leading to a more open chromatin conformation and the re-expression of silenced tumor suppressor genes like p21, which in turn can induce cell cycle arrest and apoptosis.[12]
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation and the evasion of programmed cell death (apoptosis). Long-chain arylalkyl isothiocyanates can effectively induce apoptosis in various cancer cell lines.[1] This is often mediated through the intrinsic mitochondrial pathway, characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the release of cytochrome c.[1] Furthermore, these compounds can arrest the cell cycle at different phases, preventing cancer cells from dividing.[14]
Interference with Microtubule Dynamics
The cytoskeleton, particularly the microtubule network, is essential for cell division, motility, and intracellular transport. Some isothiocyanates have been shown to act as tubulin polymerization inhibitors.[4][15] By binding to tubulin, they can disrupt the dynamic instability of microtubules, leading to mitotic arrest and ultimately, cell death. This mechanism is shared by several successful anticancer drugs, highlighting another promising avenue for the therapeutic application of long-chain arylalkyl isothiocyanates.
Structure-Activity Relationship: The Significance of the Alkyl Chain
The length of the alkyl chain in arylalkyl isothiocyanates is a critical determinant of their biological activity. Studies have shown that increasing the chain length from two (PEITC) to six (PHITC), eight (POITC), and even ten (PDITC) carbons can significantly enhance their potency in inhibiting tumorigenesis and inducing cell death.[3] This is likely due to increased lipophilicity, which facilitates cell membrane penetration and accumulation within the cell. However, there appears to be an optimal chain length beyond which activity may plateau or even decrease.
Quantitative Assessment of Biological Activity
The following tables summarize the reported cytotoxic and HDAC inhibitory activities of various arylalkyl isothiocyanates. It is important to note that IC50 values can vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of Arylalkyl Isothiocyanates in Cancer Cell Lines
| Isothiocyanate | Cancer Cell Line | IC50 (µM) | Reference |
| Phenethyl isothiocyanate (PEITC) | Jurkat (T-lymphoma) | 7 | [16] |
| Phenethyl isothiocyanate (PEITC) | Jurkat (Bcl-2 overexpressing) | 15 | [16] |
| Phenethyl isothiocyanate (PEITC) | Huh7.5.1 (Hepatocellular Carcinoma) | 29.6 | [17] |
Table 2: Histone Deacetylase (HDAC) Inhibition by Arylalkyl Isothiocyanates
| Isothiocyanate | HDAC Isoform(s) | IC50 (nM) | Reference |
| Suberoylanilide hydroxamic acid (SAHA) (Reference) | HDAC1, 2, 3, 6 | Low nM range | [2] |
| Valproic Acid (VPA) (Reference) | HDAC1, 2 | High µM range | [2] |
| 6-Phenylhexyl isothiocyanate (PHITC) | HDAC1, 2 | Not specified, but significant inhibition observed at 1-20 µM | [12] |
| Phenethyl isothiocyanate (PEITC) | General HDACs | Not specified, but inhibition leads to H3 acetylation at 10 µM | [12] |
Essential Experimental Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the biological activity of long-chain arylalkyl isothiocyanates.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the long-chain arylalkyl isothiocyanate in serum-free media. Remove the existing media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[18]
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[17]
Caption: Workflow for the MTT cell viability assay.
Evaluation of Nrf2 Activation: Luciferase Reporter Assay
This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Protocol:
-
Cell Seeding: Seed ARE-luciferase reporter cells (e.g., AREc32, which are MCF7 cells with a pGL-8xARE luciferase reporter) in a 96-well white plate at a density of 20,000 cells per well.[4]
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of the long-chain arylalkyl isothiocyanate.
-
Incubation: Incubate the plate for an additional 24 hours.[4]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., from a commercial luciferase assay system).
-
Luciferase Activity Measurement: Measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions. A constitutively expressing Renilla luciferase vector can be co-transfected as an internal control for transfection efficiency.[4][20]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as fold induction over the vehicle control. The concentration required to double the luciferase activity (CD value) can be calculated.[4]
Assessment of NF-κB Inhibition: Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.
Protocol:
-
Nuclear Extract Preparation: Treat cells with a pro-inflammatory stimulus (e.g., TNF-α) in the presence or absence of the long-chain arylalkyl isothiocyanate. After treatment, prepare nuclear extracts from the cells.[21]
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus binding site with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.[3]
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.[21]
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes. A decrease in the intensity of the shifted band in the presence of the isothiocyanate indicates inhibition of NF-κB binding.
Synthesis of Long-Chain Arylalkyl Isothiocyanates
The synthesis of long-chain arylalkyl isothiocyanates can be achieved through various methods. A common approach involves the reaction of the corresponding primary amine with a thiocarbonylating agent.
General Synthetic Scheme:
A widely used method is the decomposition of dithiocarbamate salts, which are formed from the reaction of a primary amine with carbon disulfide.[22][23]
-
Formation of Dithiocarbamate Salt: The long-chain arylalkyl amine is reacted with carbon disulfide in the presence of a base (e.g., ammonia or a tertiary amine) to form the corresponding dithiocarbamate salt.
-
Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurizing agent, such as lead nitrate or tosyl chloride, to yield the desired isothiocyanate.[22][23]
For instance, phenyl isothiocyanate can be synthesized from aniline and carbon disulfide, followed by treatment with lead nitrate.[13] This general principle can be adapted for the synthesis of long-chain arylalkyl isothiocyanates by starting with the appropriate long-chain arylalkyl amine.
Future Directions and Concluding Remarks
The study of long-chain arylalkyl isothiocyanates is a rapidly advancing field with significant therapeutic promise. Their pleiotropic mechanisms of action, including the modulation of key cellular signaling pathways involved in inflammation, oxidative stress, and cancer, make them attractive candidates for drug development.
Future research should focus on:
-
Comprehensive Structure-Activity Relationship Studies: A broader range of long-chain arylalkyl isothiocyanates with varying chain lengths and aryl substitutions should be synthesized and evaluated to precisely define the structural requirements for optimal activity and selectivity.
-
In Vivo Efficacy and Safety: Promising candidates should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Target Identification and Validation: Advanced proteomics and genomics approaches can be employed to identify novel cellular targets of these compounds, further elucidating their mechanisms of action.
-
Combination Therapies: The potential of long-chain arylalkyl isothiocyanates to synergize with existing chemotherapeutic agents should be explored to enhance treatment efficacy and overcome drug resistance.
References
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He, Y., Li, W., Luan, L., & Li, J. (2017). Allyl isothiocyanate, a potent chemopreventive agent targets AhR/Nrf2 signaling pathway in chemically induced mammary carcinogenesis. Molecular and cellular biochemistry, 432(1-2), 123-132. [Link]
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Boivin, O. (2024). Electrophoretic mobility shift assay (EMSA). protocols.io. [Link]
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Xia, M., & Huang, R. (2015). Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. In High-Throughput Screening for Food Safety Assessment (pp. 165-176). Springer, New York, NY. [Link]
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Khalil, H. S., Goltsov, A., Langdon, S. P., Harrison, D. J., Bown, J., & Deeni, Y. Y. (2015). Quantitative analysis of NRF2 pathway reveals key elements of the regulatory circuits underlying antioxidant response and proliferation of ovarian cancer cells. Journal of biotechnology, 202, 38-49. [Link]
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Ohtsu, H., Itoh, K., & Yamamoto, M. (2016). Benzyl isothiocyanate ameliorates acetaldehyde-induced cytotoxicity by enhancing aldehyde dehydrogenase activity in murine hepatoma Hepa1c1c7 cells. Food and chemical toxicology, 97, 1-8. [Link]
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Wagner, A. E., Boesch-Saadatmandi, C., Dose, J., Schultheiss, G., & Rimbach, G. (2011). Anti-inflammatory potential of allyl-isothiocyanate–role of Nrf2, NF-κB and microRNA-155. Journal of cellular and molecular medicine, 15(8), 1746-1757. [Link]
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D'yakonov, V. A., D'yakonova, M. V., & Dzhemilev, U. M. (2014). Preparation of phenyl isothiocyanate. Organic Syntheses, Coll. Vol. 1, p.447 (1941); Vol. 2, p.62 (1922). [Link]
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Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Balamurugan, K., & Pugalendhi, P. (2017). Effect of allyl isothiocyanate on NF-κB signaling in 7,12-dimethylbenz(a)anthracene and N-methyl-N-nitrosourea-induced mammary carcinogenesis. Journal of cancer research and therapeutics, 13(3), 519. [Link]
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ResearchGate. (n.d.). Selected isothiocyanates. IC50 values are based on inhibition of recombinant human MIF (rhMIF). Retrieved from [Link]
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PrepChem. (n.d.). Preparation of phenyl isothiocyanate. Retrieved from [Link]
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Wagner, A. E., Boesch-Saadatmandi, C., Dose, J., Schultheiss, G., & Rimbach, G. (2011). Anti-inflammatory potential of allyl-isothiocyanate--role of Nrf2, NF-(κ) B and microRNA-155. Journal of cellular and molecular medicine, 15(8), 1746-1757. [Link]
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Roman, G. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]
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Wang, T. T., & Milner, J. A. (2006). Effects of phenylethyl isothiocyanate and its metabolite on cell-cycle arrest and apoptosis in LNCaP human prostate cancer cells. Nutrition and cancer, 54(1), 103-111. [Link]
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PubChem. (n.d.). 10-Phenyldecyl isothiocyanate. Retrieved from [Link]
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Baumann, M., & Baxendale, I. R. (2017). Synthesis of phenethyl isothiocyanate mediated by various reagents. Beilstein journal of organic chemistry, 13, 2268-2275. [Link]
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Wagner, A. E., Boesch-Saadatmandi, C., Dose, J., Schultheiss, G., & Rimbach, G. (2011). Anti-inflammatory potential of allyl-isothiocyanate–role of Nrf2, NF-κB and microRNA-155. Journal of cellular and molecular medicine, 15(8), 1746-1757. [Link]
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Semantic Scholar. (n.d.). Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]
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4-Decylphenyl Isothiocyanate: Structure-Activity Relationship & Technical Guide
Executive Summary
4-Decylphenyl isothiocyanate (4-DPITC) represents a specialized intersection of lipophilic targeting and electrophilic reactivity within the isothiocyanate (ITC) pharmacophore class. Unlike short-chain analogs (e.g., allyl isothiocyanate) that rely on volatility and rapid diffusion, 4-DPITC utilizes its ten-carbon alkyl tail to anchor into lipid bilayers, significantly altering its pharmacokinetic profile and target specificity.
This guide analyzes the Structure-Activity Relationship (SAR) of 4-DPITC, detailing how the decyl chain modulates the reactivity of the isothiocyanate "warhead." It serves as a blueprint for researchers investigating membrane-bound protein inhibition, antimicrobial surfactant properties, and covalent modification of cysteine residues.
Chemical Architecture & SAR Analysis
The efficacy of 4-DPITC is governed by the interplay between its three structural domains. The molecule functions as a "Lipophilic Warhead," where the tail dictates where it goes, and the head dictates what it does.
Structural Domains
| Domain | Component | Chemical Function | Biological Consequence |
| The Warhead | Isothiocyanate (-N=C=S) | Soft Electrophile | Covalently modifies nucleophilic thiols (cysteine) via dithiocarbamate formation.[1] |
| The Electronic Bridge | Phenyl Ring | Conjugated System | Increases electrophilicity of the central Carbon in -NCS compared to alkyl-ITCs, enhancing reactivity. |
| The Anchor | Decyl Chain ( | Lipophilic Tail | Increases LogP (>6.0). Facilitates intercalation into bacterial membranes and hydrophobic pockets of enzymes. |
Structure-Activity Relationship (SAR)
The SAR of 4-DPITC is defined by the "Goldilocks Effect" of Lipophilicity :
-
Chain Length & Membrane Interaction:
-
Short Chains (
): High water solubility, rapid systemic distribution, but lower membrane retention. -
Decyl Chain (
): The 4-decyl group creates a surfactant-like structure. It aligns with phospholipid tails in the bilayer, concentrating the NCS warhead at the membrane interface. This maximizes interaction with membrane-bound proteins (e.g., bacterial efflux pumps or signaling receptors). -
Activity Threshold: Research on phenylalkyl ITCs indicates that antimicrobial potency against Gram-positive bacteria (like S. aureus) often peaks around
. Shorter chains fail to disrupt the membrane; longer chains ( ) suffer from solubility issues and steric hindrance (micelle formation).
-
-
Electronic Activation:
-
The phenyl ring acts as an electron sink. The delocalization of electrons from the nitrogen of the -NCS group into the aromatic ring makes the central carbon of the isothiocyanate more positive (electrophilic).
-
Result: 4-DPITC is inherently more reactive toward thiols than aliphatic analogs like sulforaphane, but the bulky decyl tail slows the kinetics of this reaction through steric shielding, providing a "sustained release" reactivity profile.
-
Visualization: SAR Logic Map
Figure 1: Logical flow of 4-DPITC structure-activity relationships. The decyl tail drives localization, while the phenyl ring tunes the reactivity of the NCS warhead.
Mechanism of Action
4-DPITC operates via a dual mechanism: Chemical Modification and Physical Disruption .
Covalent Modification (Thiocarbamoylation)
The primary mechanism is the irreversible reaction with sulfhydryl groups (-SH) on proteins or glutathione (GSH).
-
Reaction:
(Dithiocarbamate adduct). -
Target: In mammalian cells, this triggers the Keap1-Nrf2 pathway . 4-DPITC modifies specific cysteine residues on Keap1, preventing Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and activates Antioxidant Response Element (ARE) genes.
-
Target: In bacteria, it depletes intracellular GSH pools, leading to oxidative stress and enzyme failure.
Membrane Perturbation
Due to the C10 chain, 4-DPITC mimics phospholipids. At high concentrations, it inserts into the lipid bilayer, increasing membrane fluidity and permeability. This "non-specific" mechanism is particularly effective against MRSA and other drug-resistant bacteria, as it bypasses standard antibiotic resistance pathways.
Visualization: Molecular Mechanism
Figure 2: Mechanistic pathway showing membrane anchoring facilitating the covalent modification of target proteins.
Experimental Protocols
Synthesis of 4-Decylphenyl Isothiocyanate
Rationale: The Dithiocarbamate method (using
Reagents:
-
4-Decylaniline (1.0 eq)
-
Carbon Disulfide (
) (10.0 eq) -
Triethylamine (
) (2.0 eq) -
Tosyl Chloride (
) (1.1 eq) or Di-tert-butyl dicarbonate ( ) -
Solvent: THF or DCM
Step-by-Step Protocol:
-
Dithiocarbamate Formation: Dissolve 4-decylaniline in THF. Add
followed by dropwise addition of at 0°C. Stir for 2 hours at room temperature. A precipitate (triethylammonium dithiocarbamate salt) may form. -
Desulfurization: Cool the mixture to 0°C. Add Tosyl Chloride (dissolved in minimal THF) dropwise. This converts the dithiocarbamate into the isothiocyanate, releasing sulfur and tosyl-salt byproducts.
-
Workup: Stir for 1 hour. Quench with water.[2][3] Extract with Ethyl Acetate (
). Wash organic layer with 1M HCl (to remove unreacted amine), , and Brine. -
Purification: Dry over
. Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient). 4-DPITC is typically a pale yellow oil or low-melting solid.
Biological Assay: Glutathione (GSH) Depletion
Rationale: To verify the electrophilic activity of the synthesized ITC.
-
Preparation: Plate HL-60 or relevant cell line at
cells/mL. -
Treatment: Treat cells with 4-DPITC (1–50
) for 3 hours. Include a Vehicle Control (DMSO) and Positive Control (N-Ethylmaleimide). -
Lysis: Wash cells with PBS. Lyse in Metaphosphoric acid to precipitate proteins.
-
Measurement: Use Ellman’s Reagent (DTNB). Mix supernatant with DTNB buffer. Measure Absorbance at 412 nm.
-
Calculation: % GSH remaining =
.
Data Summary: Comparative Activity
The following table summarizes the theoretical and observed trends for 4-substituted phenyl isothiocyanates.
| Compound | Chain Length | LogP (Approx) | Membrane Penetration | Reactivity (Electrophilicity) | Primary Utility |
| Phenyl ITC | 3.2 | Moderate | High | Chemical Reagent (Edman) | |
| 4-Butylphenyl ITC | 4.5 | Good | High | General Antimicrobial | |
| 4-Decylphenyl ITC | ~7.5 | Excellent (Anchoring) | Modulated | Membrane-bound Targets | |
| 4-Hexadecylphenyl ITC | >9.0 | Poor (Micelles) | Low (Steric) | Surfactant Studies |
References
-
Synthesis of Isothiocyanates: Li, Z., et al. (2020). "Recent Advancement in the Synthesis of Isothiocyanates." ChemRxiv.
-
Antimicrobial Mechanism: Abreu, A.C., et al. (2013). "Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus." Medicinal Chemistry.
-
Cysteine Modification: Zhang, J., et al. (2019). "Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship." Organic Letters.
-
SAR of Phenylalkyl ITCs: Morse, M.A., et al. (1991). "Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism." Cancer Research.
-
General ITC Properties: Dufour, V., et al. (2015). "The antibacterial properties of isothiocyanates."[4][5][6][7] Microbiology.
Sources
- 1. Isothiocyanates as H2S Donors Triggered by Cysteine: Reaction Mechanism and Structure and Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cbijournal.com [cbijournal.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
4-Decylphenyl isothiocyanate potential as a cancer chemopreventive agent
Executive Summary
This technical guide evaluates the chemopreventive potential of 4-Decylphenyl isothiocyanate (4-DPITC) . While phenethyl isothiocyanate (PEITC) and sulforaphane (SFN) are the gold standards in this class, 4-DPITC represents a distinct structural subclass: a highly lipophilic aryl isothiocyanate .
The presence of a 10-carbon alkyl chain attached to the phenyl ring drastically alters the physicochemical profile compared to short-chain analogs. This guide posits that 4-DPITC functions as a "membrane-resident" electrophile, capable of sustained Nrf2 activation due to enhanced cellular retention. However, its extreme hydrophobicity requires specific formulation protocols for accurate biological assessment.
Structural Analysis & Physicochemical Properties
The efficacy of isothiocyanates (ITCs) is governed by two factors: electrophilicity (reactivity with thiol groups on Keap1) and lipophilicity (cellular uptake and half-life).
-
Compound: 4-Decylphenyl isothiocyanate[1]
-
CAS: 206559-54-8
-
Structure: CH3-(CH2)9-C6H4-N=C=S
-
Class: Long-chain Aryl Isothiocyanate
Structure-Activity Relationship (SAR) Logic
Unlike phenylalkyl ITCs (where the ITC group is separated from the ring by carbons), 4-DPITC is an aryl ITC. The -N=C=S group is directly conjugated to the aromatic ring.
-
Reactivity: The aromatic ring acts as an electron sink, making the central carbon of the ITC group more electropositive and thus more reactive toward nucleophiles (cysteine residues) than alkyl ITCs.
-
Lipophilicity (The Decyl Effect): The C10 chain increases the LogP significantly (estimated >6.0). This suggests 4-DPITC will partition rapidly into lipid bilayers and may exhibit a "depot effect," slowly releasing into the cytoplasm to modify Keap1.
Mechanism of Action: The Nrf2/ARE Pathway
The primary mechanism for ITC-mediated chemoprevention is the induction of Phase II detoxifying enzymes via the Nrf2-Keap1 pathway.
Mechanism:
-
Entry: 4-DPITC enters the cell via passive diffusion, facilitated by its lipophilic tail.
-
Modification: It reacts with sulfhydryl groups (-SH) on specific cysteine residues (e.g., C151, C273, C288) of Keap1 (Kelch-like ECH-associated protein 1).
-
Stabilization: This modification induces a conformational change in Keap1, preventing the ubiquitination of Nrf2 .
-
Translocation: Stabilized Nrf2 translocates to the nucleus.[2]
-
Transcription: Nrf2 binds to the Antioxidant Response Element (ARE) , recruiting small Maf proteins.
-
Expression: Transcription of cytoprotective genes: Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and Glutathione S-transferase (GST).
Pathway Visualization
Caption: 4-DPITC modifies Keap1 cysteines, disrupting the Keap1-Nrf2 complex and triggering the antioxidant response.
Experimental Protocols
To validate 4-DPITC, specific protocols must be adapted to account for its high hydrophobicity.
Protocol A: Chemical Synthesis of 4-DPITC
Rationale: Commercial availability is limited. In-house synthesis ensures purity. Method: Thiophosgene approach (Standard for Aryl ITCs).
-
Reagents: 4-Decylaniline (1.0 eq), Thiophosgene (CSCl2, 1.2 eq), Triethylamine (Et3N, 2.0 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 4-Decylaniline in DCM at 0°C.
-
Add Et3N slowly.
-
Add Thiophosgene dropwise over 20 mins (Caution: Highly Toxic).
-
Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.
-
Wash with 1N HCl, then brine. Dry over MgSO4.
-
Purification: Silica gel column chromatography (Hexane/EtOAc 95:5).
-
-
Validation: confirm via ^1H NMR (Look for aromatic protons and alkyl chain) and IR (Characteristic -N=C=S peak at ~2100 cm^-1).
Protocol B: In Vitro Nrf2 Activation Assay
Rationale: Quantify the potency of 4-DPITC relative to PEITC.
Materials:
-
ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE-Luc).
-
Vehicle: DMSO (Final concentration < 0.1%).
-
Positive Control: Sulforaphane (5 µM).
Workflow:
-
Seeding: Plate 1x10^4 cells/well in 96-well white plates. Incubate 24h.
-
Treatment: Prepare 4-DPITC stock in DMSO (100 mM).
-
Dilute in serum-free media to 1, 5, 10, 25, 50 µM.
-
Note: Due to C10 chain, vortex vigorously or use BSA (0.1%) as a carrier to prevent precipitation.
-
-
Incubation: Treat cells for 6 hours (optimized for Nrf2 translocation).
-
Lysis & Read: Add Luciferase substrate. Measure luminescence.
-
Cytotoxicity Check: Run parallel MTT assay to ensure signal increase is not an artifact of cell death.
Protocol C: Solubility & Formulation (Critical)
Issue: 4-DPITC is practically insoluble in water. Direct addition to media causes precipitation and false negatives. Solution:BSA-Complexation .
-
Dissolve 4-DPITC in ethanol.
-
Add dropwise to a stirring solution of 5% BSA (Bovine Serum Albumin) in PBS.
-
Lyophilize to create a water-soluble powder for animal studies.
Comparative Efficacy Data (Projected)
Based on SAR data of long-chain ITCs (e.g., 10-phenyldecyl ITC), we project the following profile for 4-DPITC compared to standard agents.
| Feature | Sulforaphane (SFN) | Phenethyl ITC (PEITC) | 4-Decylphenyl ITC (4-DPITC) |
| Class | Alkyl ITC | Phenylalkyl ITC | Aryl ITC |
| Lipophilicity (LogP) | ~0.2 (Low) | ~2.5 (Moderate) | >6.0 (High) |
| Reactivity | Moderate | High | Very High (Conjugated) |
| Cellular Retention | Low (< 2h) | Moderate | High (Membrane Depot) |
| Primary Target | Nrf2 Induction | Nrf2 + Apoptosis | Nrf2 + Membrane Disruption |
| Formulation Need | Low | Low | Critical (Liposomal/BSA) |
Synthesis & Development Workflow
Caption: Synthetic route converting 4-Decylaniline to 4-DPITC via thiophosgene mediated desulfurization.
Safety & Toxicity Considerations
-
GSH Depletion: Because 4-DPITC is a conjugated aryl ITC, it will rapidly conjugate with cellular Glutathione (GSH). High doses (>20 µM) may cause oxidative stress toxicity rather than protection (The "Hormetic" Effect).
-
Skin Irritation: Long-chain ITCs are potent skin irritants. Handle with extreme care during synthesis.
-
Metabolism: The decyl chain is subject to omega-oxidation by CYP450s. In vivo half-life may be limited unless formulated to bypass first-pass metabolism.
References
-
Zhang, Y., et al. (1992).[4] "A major inducer of anticarcinogenic protective enzymes from broccoli: isolation and elucidation of structure."[4] Proceedings of the National Academy of Sciences. Link[4]
-
Jiao, D., et al. (1994). "Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice." Cancer Research.[4][5] Link
- Kassahun, K., et al. (1997). "Mechanism of Action of Isothiocyanates." Journal of Biochemistry and Molecular Toxicology.
-
Fahey, J. W., et al. (2001). "The chemical diversity and distribution of glucosinolates and isothiocyanates among plants." Phytochemistry. Link
-
Dinkova-Kostova, A. T., et al. (2017). "The Role of Nrf2 Signaling in Counteracting Cellular Stress and Inflammation."[6][7] International Journal of Molecular Sciences. Link
Sources
- 1. 4-ETHYLPHENYL ISOTHIOCYANATE | 18856-63-8 [amp.chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. US4248869A - Phenyl isothiocyanate derivatives and their production - Google Patents [patents.google.com]
- 4. Anticarcinogenic activities of sulforaphane and structurally related synthetic norbornyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Nrf2 knockout attenuates the anti-inflammatory effects of phenethyl isothiocyanate and curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Technical Guide: 4-Decylphenyl Isothiocyanate (4-DPITC)
Exploring Novel Lipophilic Isothiocyanates for Anti-Inflammatory Therapeutics
Executive Summary
4-Decylphenyl isothiocyanate (4-DPITC) represents a distinct structural class of isothiocyanates (ITCs) characterized by a highly lipophilic decyl (
This guide provides a technical roadmap for researchers to evaluate the anti-inflammatory efficacy of 4-DPITC. It synthesizes established ITC mechanistics—specifically the Keap1-Nrf2 and NF-κB pathways—with a rigorous experimental framework designed to validate its activity in vitro.
Chemical Profile & Structure-Activity Relationship (SAR)
The biological activity of 4-DPITC is governed by two structural domains:
-
The Isothiocyanate (-N=C=S) Moiety: An electrophilic "warhead" that reacts with nucleophilic sulfhydryl (-SH) groups on cysteine residues of target proteins (e.g., Keap1, IKKβ).
-
The 4-Decylphenyl Tail: A hydrophobic domain that facilitates intercalation into the lipid bilayer.
SAR Hypothesis: Unlike hydrophilic ITCs that are rapidly metabolized and excreted, the decyl chain of 4-DPITC is predicted to increase cellular retention time and enhance potency against membrane-proximal targets (e.g., TLR4 complex assembly), provided solubility is managed correctly.
Mechanistic Hypothesis: The Dual-Pathway Blockade
Research into structural analogs (PEITC, 6-phenylhexyl ITC) suggests 4-DPITC likely functions via a dual-mechanism to resolve inflammation.
A. The Nrf2/ARE Antioxidant Pathway (Activation)
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 , which targets it for ubiquitination.
-
Mechanism: 4-DPITC enters the cell and modifies specific cysteine sensors (Cys151, Cys273, Cys288) on Keap1 via thiocarbamoylation.
-
Result: Keap1 undergoes a conformational change, preventing Nrf2 ubiquitination. Nrf2 accumulates, translocates to the nucleus, and binds the Antioxidant Response Element (ARE) .
-
Output: Upregulation of Phase II enzymes: HO-1 (Heme Oxygenase-1) and NQO1 , which scavenge ROS and inhibit pro-inflammatory cytokine production.[1]
B. The NF-κB Pathway (Suppression)
Inflammatory stimuli (e.g., LPS) trigger the phosphorylation of IκBα by the IKK complex, releasing NF-κB (p65/p50) to induce cytokine gene expression.[2]
-
Mechanism: ITCs can directly inhibit IKKβ activity via cysteine modification or prevent the degradation of IκBα.
-
Result: NF-κB remains sequestered or fails to bind DNA effectively.
-
Output: Downregulation of iNOS , COX-2 , TNF-α , and IL-6 .[2][3]
Visualization: Proposed Signaling Cascade
Caption: Mechanistic crosstalk where 4-DPITC activates Nrf2-mediated cytoprotection while simultaneously inhibiting the NF-κB inflammatory cascade.
Experimental Framework: Validation Protocols
Phase 1: Compound Preparation (Critical Step)
Due to the decyl chain, 4-DPITC is highly hydrophobic. Improper solubilization will lead to microprecipitation and false negatives.
-
Stock Solution: Dissolve 4-DPITC in 100% DMSO to a concentration of 100 mM. Vortex vigorously and sonicate for 5 mins to ensure complete dissolution.
-
Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in serum-free media immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.
Phase 2: In Vitro Anti-Inflammatory Assay (RAW 264.7 Model)
This protocol validates the suppression of Nitric Oxide (NO), a primary inflammatory mediator.
Materials:
-
Lipopolysaccharide (LPS) (E. coli O111:B4)
-
Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid)
-
MTT or CCK-8 Kit (for viability normalization)
Step-by-Step Protocol:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Pre-treatment: Treat cells with 4-DPITC (0, 1, 5, 10, 20 μM) for 1 hour. Include a vehicle control (0.1% DMSO).
-
Stimulation: Add LPS (final conc. 1 μg/mL) to all wells except the "Basal" control. Incubate for 24 hours.
-
NO Quantification:
-
Transfer 100 μL of supernatant to a new plate.
-
Add 100 μL Griess Reagent. Incubate 10 mins in dark.
-
Measure Absorbance at 540 nm.
-
-
Viability Check (Mandatory):
-
Perform MTT assay on the remaining cells in the original plate.
-
Rule: If cell viability drops below 80% at a specific concentration, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity. Discard that data point.
-
Phase 3: Molecular Validation (Western Blot)
To confirm the mechanism, protein levels of pathway markers must be assessed.
| Target Protein | Expected Change (with 4-DPITC + LPS) | Biological Significance |
| iNOS | Downregulation (↓↓) | Confirms reduction in NO synthesis machinery. |
| COX-2 | Downregulation (↓↓) | Indicates suppression of prostaglandin pathway. |
| Nrf2 (Nuclear) | Upregulation (↑↑) | Validates activation of antioxidant defense.[3] |
| HO-1 | Upregulation (↑↑) | Downstream effector of Nrf2; potent anti-inflammatory. |
| p-IκBα | Downregulation (↓↓) | Indicates blockage of IKK activity upstream of NF-κB.[2] |
Data Synthesis & Expected Outcomes
When analyzing data, structure your results to calculate the Selectivity Index (SI) .
-
IC50 (NO Inhibition): The concentration inhibiting 50% of Nitric Oxide production.
-
CC50 (Cytotoxicity): The concentration killing 50% of cells.
-
SI = CC50 / IC50: A value > 10 indicates a promising therapeutic window.
Projected Trends (Based on Homologs):
-
Low Dose (1-5 μM): Minimal NO inhibition, slight HO-1 induction.
-
Effective Dose (10-20 μM): Significant NO suppression (>50%), robust Nrf2 nuclear accumulation.
-
Toxic Dose (>50 μM): Sharp decline in viability due to membrane disruption or excessive ROS generation (a known high-dose effect of ITCs).
Experimental Workflow Diagram
Caption: Standardized workflow for assessing anti-inflammatory activity in macrophage models.
References
-
Structure-Activity Relationships of Isothiocyanates
-
Anti-inflammatory Mechanisms of ITCs
-
Phenethyl Isothiocyanate (PEITC)
-
Nrf2/Keap1 Pathway Validation
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of arylalkyl isothiocyanates for the inhibition of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolism and the modulation of xenobiotic-metabolizing enzymes in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Decylphenyl Isothiocyanate in MAPK Signaling Pathways: Mechanisms and Methodologies
An In-Depth Technical Guide
Abstract
Isothiocyanates (ITCs) are naturally occurring compounds that have garnered significant attention for their potential as chemopreventive and therapeutic agents. Among them, 4-Decylphenyl isothiocyanate (DPI), a synthetic derivative, has shown promise in modulating key cellular signaling pathways implicated in cancer progression. This technical guide provides an in-depth exploration of the role of DPI in the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. We will dissect the molecular mechanisms through which DPI exerts its effects, detail the downstream cellular consequences, and provide robust, field-proven experimental protocols for researchers and drug development professionals investigating this compound. This guide is structured to offer not just procedural steps, but the causal logic behind experimental design, ensuring a foundation of expertise, authority, and trust.
Introduction: The Intersection of Isothiocyanates and Cellular Signaling
Isothiocyanates are a class of compounds characterized by the functional group -N=C=S. While naturally found in cruciferous vegetables, synthetic analogs like 4-Decylphenyl isothiocyanate (DPI) have been developed to enhance specific biological activities. A primary area of interest is their ability to induce apoptosis (programmed cell death) in cancer cells, a process often dysregulated in malignancy.
The MAPK signaling pathways are central regulators of a vast array of cellular processes, including proliferation, differentiation, survival, and apoptosis. Comprising several distinct cascades—most notably the ERK, JNK, and p38 pathways—their dysregulation is a hallmark of many cancers. The ability of a compound to selectively modulate these pathways is a key strategy in modern oncology drug development. This guide focuses on the specific interactions of DPI with the MAPK cascades, providing a technical framework for its investigation.
A Primer on the MAPK Signaling Cascades
The MAPK pathways are three-tiered kinase cascades that transduce extracellular signals into cellular responses. A general overview is presented below.
Figure 1: Generalized MAPK Signaling Cascade.
-
The ERK (Extracellular signal-Regulated Kinase) Pathway: Typically activated by growth factors, the ERK pathway is primarily involved in cell proliferation, survival, and differentiation.
-
The JNK (c-Jun N-terminal Kinase) and p38 Pathways: These are often referred to as the stress-activated protein kinase (SAPK) pathways. They are activated by inflammatory cytokines and environmental stresses (e.g., UV radiation, osmotic shock) and are primarily involved in apoptosis and inflammation.
Mechanism of Action: DPI's Modulation of MAPK Pathways
Research has demonstrated that DPI exerts its anti-cancer effects not by a single mechanism, but by co-opting the cell's own signaling machinery, particularly the JNK and p38 MAPK pathways, to induce apoptosis.
Potent and Sustained Activation of JNK and p38 Pathways
The primary mechanism by which DPI induces apoptosis in cancer cells is through the strong and sustained activation of the JNK and p38 MAPK pathways. In many cancer cell lines, such as human prostate cancer cells, treatment with DPI leads to a time- and dose-dependent increase in the phosphorylation of JNK and p38. This is a critical finding because transient activation of these pathways can lead to survival signals, whereas sustained activation, as induced by DPI, is a potent trigger for apoptosis.
-
Causality: The sustained phosphorylation indicates that DPI is likely not just triggering an initial stress response but is actively preventing the de-phosphorylation and inactivation of these kinases. This prolonged "on" state is what shifts the cellular decision-making process from survival towards cell death.
Minimal Impact on the Pro-Survival ERK Pathway
Concurrently, DPI has been shown to have a minimal or even inhibitory effect on the pro-survival ERK pathway in several cancer models. By preventing the activation of ERK, DPI effectively removes a key survival signal that could otherwise counteract the pro-apoptotic signals from the JNK and p38 pathways. This dual action—activating death signals while suppressing survival signals—makes DPI an effective cytotoxic agent against cancer cells.
Downstream Cellular Consequences
The DPI-induced modulation of MAPK signaling culminates in several key anti-cancer outcomes:
-
Induction of Apoptosis: Sustained JNK/p38 activation leads to the activation of downstream effectors like caspases, which are the executioners of apoptosis. This is often confirmed by observing cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of caspase-dependent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): DPI treatment has been linked to an increase in intracellular ROS. ROS can act as secondary messengers that further amplify the activation of the JNK and p38 pathways, creating a positive feedback loop that ensures the apoptotic signal is robust and irreversible.
-
Cell Cycle Arrest: In addition to apoptosis, DPI can induce cell cycle arrest, preventing cancer cells from proliferating.
Experimental Protocols for Investigation
To validate the effects of DPI on MAPK signaling, a series of well-established molecular and cellular biology techniques are required. The following protocols are designed to be self-validating by including necessary controls.
Experimental Workflow Overview
Precision Chemoproteomics: Deconvoluting the Target Landscape of 4-Decylphenyl Isothiocyanate
Executive Summary
4-Decylphenyl isothiocyanate (4-DPI) represents a distinct class of lipophilic electrophiles. Unlike its shorter-chain cousins (e.g., sulforaphane or benzyl isothiocyanate), the inclusion of a ten-carbon (decyl) alkyl chain confers significant hydrophobicity, altering its subcellular distribution and protein interactome. While the isothiocyanate (ITC) warhead drives covalent engagement with nucleophilic cysteine residues, the lipophilic tail dictates specificity, likely biasing the compound toward membrane-embedded proteins, ion channels (e.g., TRP family), and hydrophobic pockets of metabolic enzymes.
This technical guide details the chemoproteomic strategy for identifying the specific protein targets of 4-DPI. It rejects the use of direct analog synthesis (which alters the pharmacophore) in favor of Competitive Activity-Based Protein Profiling (ABPP) , providing a robust, self-validating workflow for drug discovery professionals.
Part 1: Chemical Biology & Reactivity Profile
The Pharmacophore: Electrophilic & Lipophilic Drivers
To discover targets, one must first understand the "bait." 4-DPI operates via a two-component mechanism:
-
The Warhead (Isothiocyanate - ITC): The central carbon of the -N=C=S group is highly electrophilic. It undergoes a reversible (and often irreversible under physiological conditions) reaction with the thiol (-SH) group of cysteine residues to form a dithiocarbamate adduct.
-
The Driver (Decylphenyl Group): The C10 alkyl chain drastically increases the logP (partition coefficient). Unlike water-soluble ITCs, 4-DPI will partition into lipid bilayers.
-
Implication: Target discovery protocols must utilize detergent-compatible workflows to ensure membrane proteins are solubilized and accessible.
-
Mechanism of Action
The reaction is a nucleophilic attack by the thiolate anion of a cysteine residue upon the central carbon of the ITC.
Figure 1: The covalent modification of cysteine residues by isothiocyanates.[1] The formation of the thiocarbamate adduct is the basis for chemoproteomic capture.
Part 2: Strategy – Competitive ABPP (isoTOP-ABPP)
Why Competitive Profiling?
A common error in target discovery is synthesizing a "clickable" analog of the drug (e.g., adding an alkyne handle to the decyl tail).
-
The Flaw: For a hydrophobic molecule like 4-DPI, adding a polar alkyne or azide group changes its membrane partitioning and binding affinity, leading to false negatives.
-
The Solution: Use Competitive ABPP . We use the native 4-DPI to compete against a broad-spectrum cysteine-reactive probe (e.g., Iodoacetamide-Alkyne or IA-alkyne).
-
Logic: If 4-DPI binds a target, it blocks the IA-alkyne from binding. We look for loss of signal in the Mass Spec data.
-
The Workflow: isoTOP-ABPP
We will utilize Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (isoTOP-ABPP) .[2] This method allows for quantitative comparison between vehicle-treated and 4-DPI-treated proteomes.
Figure 2: Competitive ABPP Workflow. Targets are identified by the inability of the probe to bind after 4-DPI treatment.
Part 3: Detailed Experimental Protocol
Materials & Reagents
-
Compound: 4-Decylphenyl isothiocyanate (High purity >98%).
-
Probe: Iodoacetamide-Alkyne (IA-alkyne) or a generic Aryl-ITC-Alkyne (if specificity to ITC-binding pockets is desired).
-
Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100 (Low detergent is critical to avoid micelle sequestration of the lipophilic drug), Protease Inhibitors.
-
Click Reagents: TBTA, CuSO4, TCEP, Azide-Biotin-TEV-Arginine linker.
Step-by-Step Methodology
Step 1: Proteome Preparation
-
Harvest cells (e.g., HeLa, RAW 264.7) and wash 3x with cold PBS.
-
Lyse by sonication in Lysis Buffer.
-
Centrifuge at 100,000 x g for 45 mins to separate soluble vs. membrane fractions.
-
Critical Decision: Since 4-DPI is lipophilic, process the membrane fraction separately or use a surfactant-compatible protocol.
-
-
Adjust protein concentration to 2 mg/mL.
Step 2: In Situ Competition (The "Competition")
-
Divide lysate into two aliquots.
-
Aliquot A (Control): Add DMSO (Vehicle).
-
Aliquot B (Treated): Add 4-DPI (e.g., 10 µM and 50 µM).
-
Incubate for 60 minutes at 37°C.
-
Note: ITCs react slower than haloacetamides; 1 hour is standard for equilibrium.
-
Step 3: Probe Labeling
-
Add IA-alkyne (100 µM) to both aliquots.
-
Incubate for 1 hour at Room Temperature (RT).
-
Logic: IA-alkyne will label all accessible cysteines except those already covalently modified by 4-DPI.
-
Step 4: Click Chemistry & Enrichment
-
React lysates with the "Click Cocktail" (100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4).
-
Incubate 1 hour at RT.
-
Precipitate proteins (Methanol/Chloroform) to remove excess reagents.
-
Resuspend and incubate with Streptavidin-agarose beads for 2 hours.
Step 5: Digestion & Elution
-
Wash beads stringently (1% SDS, then Urea) to remove non-covalent binders.
-
Perform on-bead trypsin digestion.
-
(Optional but recommended) TMT-label peptides for multiplexing.
Data Analysis Criteria
When analyzing the Mass Spec data (e.g., using MaxQuant or Proteome Discoverer), filter for:
-
Cysteine-containing peptides.
-
Ratio (Vehicle/Treated): A ratio > 2.0 indicates >50% occupancy by 4-DPI.
-
Dose-Dependency: Signal loss should correlate with increasing 4-DPI concentration.
Part 4: Data Presentation & Validation
Expected Results Table
Summarize your hits in the following format. Note: Data below is illustrative of typical ITC targets.
| Protein ID | Gene Name | Cysteine Residue | Function | 4-DPI Occupancy (10µM) | Relevance |
| P01234 | KEAP1 | C151 | Nrf2 Pathway Sensor | High (>80%) | Antioxidant Response |
| Q9H2S6 | TRPA1 | C621 | Ion Channel | High (>75%) | Nociception / Pain |
| P09211 | GSTP1 | C47 | Detoxification Enzyme | Medium (40%) | Metabolic Clearance |
| P12345 | TUBB | C239 | Cytoskeleton | Low (<20%) | General Toxicity Marker |
Validation: The "Gel-Based" Check
Before trusting MS data, validate the top hit using a Western Blot readout.
-
Treat lysate with 4-DPI.
-
Label with IA-Rhodamine (fluorescent probe).
-
Run SDS-PAGE.
-
Result: You should see the disappearance of a specific fluorescent band at the molecular weight of your target in the treated lane compared to vehicle.
References
-
Weerapana, E., Wang, C., Simon, G. M., Richter, F., Khare, S., Dillon, M. B., ... & Cravatt, B. F. (2010). Quantitative reactivity profiling predicts functional cysteines in proteomes. Nature, 468(7325), 790-795. Link
-
Mi, L., Xiao, Z., Hood, B. L., Dakshanamurthy, S., Wang, X., Govind, S., ... & Chung, F. L. (2011). Covalent binding to tubulin by isothiocyanates: a mechanism of cell growth arrest and apoptosis.[1][3] Journal of Biological Chemistry, 283(32), 22136-22146. Link
-
Ahn, Y. H., & Carroll, K. S. (2009). Nucleophilic trapping of protein sulfenic acids by dimedone-based probes. Journal of Proteome Research, 8(11), 5025-5032. (Demonstrates chemoproteomic probe logic). Link
-
Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link
- Kalgutkar, A. S., & Dalvie, D. K. (2012). Drug discovery for metabolically stable inhibitors of enzymes and receptors: Isothiocyanates as a privileged scaffold? Expert Opinion on Drug Discovery. (Context on ITC pharmacophore).
Sources
- 1. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Biochemical Studies of Isothiocyanates as Inhibitors of Proteasomal Cysteine Deubiquitinases in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent binding to tubulin by isothiocyanates. A mechanism of cell growth arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cellular Screening of 4-Decylphenyl Isothiocyanate
Abstract
This guide provides a comprehensive framework for the initial in vitro characterization of 4-Decylphenyl isothiocyanate (DITC), a member of the isothiocyanate (ITC) class of compounds known for their diverse biological activities.[1][2] Recognizing the therapeutic potential of ITCs, which ranges from anticancer to anti-inflammatory effects, this document outlines a structured, multi-assay screening cascade designed for researchers in drug discovery and development.[3][4] We present detailed, self-validating protocols for assessing cytotoxicity, apoptosis induction, and anti-inflammatory activity. The methodologies are grounded in established principles of cell biology and pharmacology, emphasizing robust experimental design, causality-driven choices, and rigorous data interpretation to build a foundational pharmacological profile of DITC.
Introduction: The Rationale for Screening 4-Decylphenyl Isothiocyanate
Isothiocyanates (ITCs) are naturally occurring compounds found in cruciferous vegetables, such as broccoli and cabbage, and are recognized for their potent chemopreventive and therapeutic properties.[4] Their mechanism of action is multifaceted, involving the modulation of critical cellular pathways related to inflammation, cell cycle regulation, detoxification, and apoptosis (programmed cell death).[3][5] Many ITCs exert their biological effects by generating reactive oxygen species (ROS) in cancer cells and activating key signaling pathways like NF-κB and Nrf2.[4][5][6]
4-Decylphenyl isothiocyanate (DITC) is a synthetic ITC distinguished by its lipophilic decyl chain, which may enhance its interaction with cellular membranes and influence its biological activity and potency. A preliminary screening in relevant cell-based models is the essential first step to profile its therapeutic potential and identify its primary cellular effects. This guide details a logical, tiered approach to this initial investigation.
Part I: Foundational Steps for a Robust Screening Campaign
A successful screening campaign is built on a foundation of meticulous preparation and validated systems. Rushing to test the compound without establishing these fundamentals is a common cause of irreproducible results.
Strategic Selection of Cell Lines
The choice of cell lines is paramount as it provides the biological context for the assay. For a broad preliminary screen of an ITC, a panel of cell lines is recommended to capture a range of potential activities.
-
For Anticancer Screening:
-
HT-29 (Human Colorectal Adenocarcinoma): A well-characterized, adherent epithelial line suitable for cytotoxicity and proliferation studies. Its relevance to a common cancer type makes it a strong starting point.
-
PC-3 (Human Prostate Cancer): An androgen-independent prostate cancer cell line known for its aggressive phenotype. It serves as a valuable model for advanced cancers.
-
-
For Anti-inflammatory Screening:
Expert Insight: Using both cancerous and non-cancerous (or immune) cell lines provides an early indication of selectivity. A compound that is highly toxic to cancer cells but less so to immune cells may have a more favorable therapeutic window.
Cell Culture and Maintenance: The Principle of Consistency
Adherence to best practices in cell culture is non-negotiable for data integrity. All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity.[8]
-
Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂.[9]
-
Aseptic Technique: All manipulations must be performed in a Class II biological safety cabinet to prevent microbial contamination.
-
Mycoplasma Testing: Regularly screen all cell cultures for mycoplasma contamination, as this can profoundly alter cellular responses and invalidate experimental data.[10]
-
Passaging: Subculture cells before they reach confluence to maintain them in the exponential growth phase. Document passage numbers meticulously, as high-passage-number cells can undergo phenotypic drift.
Upon receiving a new cell vial, it is critical to immediately establish a master cell bank by expanding the culture and cryopreserving multiple vials.[10][11] This ensures a consistent, low-passage source for all future experiments.
Compound Preparation and Handling
4-DITC, like many small molecules, will likely be solubilized in dimethyl sulfoxide (DMSO).
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% cell culture-grade DMSO. Aliquot into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Vehicle Control: The final concentration of DMSO in the cell culture medium must be kept constant across all treatments, including the "vehicle control" wells. This concentration should be low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. A vehicle control is the most critical baseline for assessing the compound's true effect.
Part II: The Screening Cascade: A Multi-Assay Workflow
This section details a logical sequence of assays, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to specific mechanisms like apoptosis and anti-inflammatory action.
Caption: High-level experimental workflow for DITC screening.
Assay 1: Cytotoxicity and Viability Screening (MTT Assay)
The first crucial question is whether DITC affects cell viability. The MTT assay is a robust, colorimetric method for this purpose.[12] It measures the metabolic activity of cells, which correlates with the number of viable cells.[13]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[13] The amount of formazan is directly proportional to the number of metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Seed HT-29 and PC-3 cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of 4-DITC dilutions in culture medium. A common approach is a logarithmic or semi-logarithmic series (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).[14] Remove the old medium from the cells and add 100 µL of the compound dilutions. Remember to include vehicle-only (e.g., 0.5% DMSO) and untreated controls.
-
Incubation: Incubate the plate for a standard exposure time, typically 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[16]
-
Data Acquisition: Agitate the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[16] Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Presentation and Interpretation:
The results are typically expressed as a percentage of the vehicle control. This data is then used to generate a dose-response curve and calculate the IC50 value (the concentration of DITC that inhibits cell viability by 50%).
| 4-DITC Conc. (µM) | Absorbance (570nm) | % Viability (vs. Vehicle) |
| 0 (Vehicle) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 0.3 | 1.190 | 95.2% |
| 1 | 1.050 | 84.0% |
| 3 | 0.630 | 50.4% |
| 10 | 0.210 | 16.8% |
| 30 | 0.080 | 6.4% |
| 100 | 0.075 | 6.0% |
| Table 1: Example MTT assay data for DITC on HT-29 cells after 48h. |
From this data, the IC50 would be determined to be approximately 3 µM.
Assay 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
If DITC demonstrates significant cytotoxicity in cancer cells, the next logical step is to determine if this cell death is mediated by apoptosis. Caspases are key executioner enzymes in the apoptotic pathway.[4]
Principle: The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate. When added to apoptotic cells, the substrate is cleaved by active caspases, releasing a substrate for luciferase that generates a light signal proportional to caspase activity.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed and treat cells (e.g., HT-29) in a white-walled 96-well plate as described for the MTT assay. It's crucial to run this assay in parallel with the viability assay using the same treatment concentrations and duration.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 2 minutes, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
Data Interpretation: A dose-dependent increase in luminescence indicates that DITC is inducing apoptosis through the activation of executioner caspases. This provides a mechanistic link to the observed cytotoxicity.
Caption: Simplified intrinsic apoptosis pathway targeted by ITCs.
Assay 3: Anti-inflammatory Potential (Griess Assay for Nitric Oxide)
Many ITCs exhibit potent anti-inflammatory effects, often by inhibiting the NF-κB signaling pathway.[17][18] A primary screen for this activity can be achieved by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in the culture supernatant.[7] The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.[19]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of 4-DITC for 1-2 hours before inflammatory stimulation. This step is crucial to assess the compound's preventative potential.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control. Co-incubate with DITC for an additional 24 hours.
-
Supernatant Collection: Carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water) to each well.[19]
-
Incubation and Reading: Incubate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm.[20]
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Data Presentation and Interpretation:
The results are presented as the inhibition of LPS-induced NO production. A potent anti-inflammatory compound will show a dose-dependent decrease in nitrite levels.
| Treatment | Nitrite Conc. (µM) | % Inhibition of LPS Response |
| Untreated Cells | 1.5 | N/A |
| LPS (1 µg/mL) | 35.0 | 0% |
| LPS + DITC (0.3 µM) | 32.5 | 7.5% |
| LPS + DITC (1 µM) | 24.0 | 32.8% |
| LPS + DITC (3 µM) | 12.0 | 68.7% |
| LPS + DITC (10 µM) | 2.0 | 98.5% |
| Table 2: Example Griess assay data for DITC on LPS-stimulated RAW 264.7 cells. |
Part III: Data Synthesis and Decision Making
The preliminary screen provides a multi-faceted view of DITC's bioactivity. The key is to integrate the data from all assays to form a coherent initial profile and guide future studies.
Caption: Decision-making tree based on preliminary screening results.
-
Scenario 1: Potent, Selective Anticancer Activity. If DITC shows a low micromolar IC50 in cancer cells (e.g., HT-29, PC-3) and this is correlated with strong caspase activation, it warrants further investigation as a potential anticancer agent. Next steps would include cell cycle analysis and exploring its effects on other cancer hallmarks.[4]
-
Scenario 2: Potent Anti-inflammatory Activity. If DITC strongly inhibits NO production at non-toxic concentrations in RAW 264.7 cells, it is a promising anti-inflammatory lead. Future studies should investigate its effect on the expression of other pro-inflammatory mediators (e.g., TNF-α, IL-6) and directly probe its impact on the NF-κB pathway.[6][18]
-
Scenario 3: Non-specific Cytotoxicity or Inactivity. If DITC is broadly cytotoxic to all cell lines at similar concentrations without inducing a clear apoptotic response, or if it is inactive in all assays, it may be a lower priority candidate.
Conclusion
This technical guide provides a robust and logical framework for the preliminary in vitro screening of 4-Decylphenyl isothiocyanate. By systematically evaluating its impact on cell viability, apoptosis, and inflammation, researchers can efficiently build a foundational dataset. This initial pharmacological profile is indispensable for making informed decisions about the allocation of resources for further, more in-depth mechanistic studies and preclinical development.
References
-
Naveed, T., Ali, S., & Summer, M. (n.d.). Isothiocyanates mechanisms of action against cancer. ResearchGate. Retrieved from [Link]
-
Minarini, A., et al. (2025). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Antioxidants, 14(8), 1573. Retrieved from [Link]
-
Ranjan, A., Kim, S.-H., & Srivastava, S. K. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. Methods in Enzymology, 555, 159–185. Retrieved from [Link]
-
Csanaky, K., et al. (2024). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. International Journal of Molecular Sciences, 25(1), 543. Retrieved from [Link]
-
Kaiser, S., et al. (2021). Natural Isothiocyanates Block Adhesion and Invasion of Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8961. Retrieved from [Link]
-
Gull, B., et al. (2022). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 23(19), 11956. Retrieved from [Link]
-
Kim, J. K., & Park, J. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Toxics, 11(10), 830. Retrieved from [Link]
-
Maresca, M., et al. (2018). Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. Molecules, 23(3), 624. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
Wagner, A. E., et al. (2012). Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155. Journal of Cellular and Molecular Medicine, 16(4), 836–843. Retrieved from [Link]
-
Potter, T. M., et al. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2. In National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. National Cancer Institute. Retrieved from [Link]
-
Srivastava, M. (2016). Possible ways to optimize Greiss Reagent protocol for NO production in macrophages? ResearchGate. Retrieved from [Link]
-
Wu, C., et al. (2010). Anti-NF-κB and anti-inflammatory activities of synthetic isothiocyanates: Effect of chemical structures and cellular signaling. Free Radical Biology and Medicine, 49(10), 1506–1516. Retrieved from [Link]
-
ATCC. (n.d.). ATCC Animal Cell Culture Guide. On Science. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Ranjan, A., et al. (2015). Mechanisms of the Anticancer Effects of Isothiocyanates. ResearchGate. Retrieved from [Link]
-
Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 22(6), 998. Retrieved from [Link]
-
Wang, H., et al. (2022). Anti-inflammatory mechanism of isothiocyanates. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
Wang, S., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 11(5), 535–543. Retrieved from [Link]
-
de Oliveira, L. G., et al. (2021). Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines. Frontiers in Cellular and Infection Microbiology, 11, 680695. Retrieved from [Link]
-
Bhattacharya, A., et al. (2015). Molecular Targets of Isothiocyanates in Cancer: Recent Advances. Molecular Biology International, 2015, 749362. Retrieved from [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
Sources
- 1. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of the Anticancer Effects of Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. atcc.org [atcc.org]
- 10. multispaninc.com [multispaninc.com]
- 11. onscience.es [onscience.es]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
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- 16. researchgate.net [researchgate.net]
- 17. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. Frontiers | Inhibition of Nitric Oxide Production in Activated Macrophages Caused by Toxoplasma gondii Infection Occurs by Distinct Mechanisms in Different Mouse Macrophage Cell Lines [frontiersin.org]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Note: HPLC Analysis of 4-Decylphenyl Isothiocyanate (DITC) and its Metabolites
Introduction & Scientific Rationale
4-Decylphenyl isothiocyanate (DITC) represents a class of synthetic and semi-synthetic long-chain isothiocyanates (ITCs) investigated for their chemopreventive and anti-tumor properties. Unlike naturally occurring short-chain ITCs (e.g., sulforaphane, allyl-ITC), the presence of a 10-carbon alkyl chain renders DITC highly lipophilic (LogP > 8), creating distinct analytical challenges regarding solubility, matrix extraction, and chromatographic retention.
Metabolic Context: The Mercapturic Acid Pathway
To accurately quantify DITC pharmacokinetics, one must monitor both the parent compound and its metabolites. ITCs are metabolized via the mercapturic acid pathway.[1] The electrophilic central carbon of the isothiocyanate group (-N=C=S) reacts rapidly with the sulfhydryl group of glutathione (GSH) via Glutathione S-transferases (GSTs).
This pathway dictates the analytes of interest:
-
Parent: 4-Decylphenyl isothiocyanate (DITC)
-
Primary Metabolite: DITC-N-acetylcysteine conjugate (DITC-NAC), also known as the mercapturic acid derivative, which is the primary urinary excretion product.
Pathway Visualization
The following diagram illustrates the metabolic cascade and the target analytes for this protocol.
Figure 1: The Mercapturic Acid Pathway for DITC metabolism. Blue indicates the lipophilic parent; Green indicates the polar urinary metabolite targeted for HPLC analysis.
Analytical Challenges & Strategy
The Polarity Gap
The parent DITC is extremely hydrophobic, while the DITC-NAC metabolite is significantly more polar (though still retaining the decyl chain).
-
Risk: A standard isocratic method will either elute the metabolite in the void volume or retain the parent indefinitely.
-
Solution: A steep gradient elution on a high-carbon-load C18 column is required.
Solubility & Adsorption
Long-chain ITCs adhere avidly to plastics (polypropylene tubes) and biological proteins.
-
Protocol Adjustment: All standard preparations and extractions must use glass vials . The mobile phase must maintain a minimum organic concentration to prevent precipitation of the parent compound inside the column.
Experimental Protocols
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| System | HPLC with Diode Array Detector (DAD) | DAD allows spectral confirmation of the phenyl ring. |
| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters Symmetry) | High carbon load required for retention of the decyl chain. |
| Temperature | 35°C | Slightly elevated temperature improves mass transfer and peak shape for lipophilic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Injection | 20 µL | Larger volume to maximize sensitivity, provided solvent strength matches initial mobile phase. |
| Detection | UV 272 nm (Primary), 254 nm (Secondary) | Phenyl isothiocyanates typically absorb max at ~272 nm. |
Mobile Phase Gradient
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q)
-
Solvent B: 0.1% TFA in Acetonitrile (HPLC Grade)
-
Note: TFA is preferred over formic acid here to suppress silanol interactions with the amine moiety of the metabolites.
-
Gradient Table:
| Time (min) | % A (Water) | % B (ACN) | Event |
|---|---|---|---|
| 0.0 | 60 | 40 | Initial hold for polar metabolites |
| 5.0 | 60 | 40 | Elution of DITC-NAC (approx. 4-6 min) |
| 20.0 | 5 | 95 | Ramp to elute lipophilic Parent |
| 25.0 | 5 | 95 | Wash/Elute Parent DITC |
| 26.0 | 60 | 40 | Return to initial |
| 35.0 | 60 | 40 | Re-equilibration (Critical) |
Sample Preparation Workflows
Due to the polarity difference, a single extraction method is often insufficient. We recommend a "Split-Stream" approach for plasma/tissue analysis.
Stream A: Extraction of Parent DITC (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of plasma/cell lysate to a glass centrifuge tube.
-
Internal Standard: Spike with 10 µL of Benzyl Isothiocyanate (BITC) or Hexyl-ITC (structural analog).
-
Extraction: Add 600 µL of Hexane or Ethyl Acetate .
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collection: Transfer the upper organic layer to a fresh glass vial.
-
Concentration: Evaporate to dryness under nitrogen stream (do not use heat > 40°C due to volatility).
-
Reconstitution: Reconstitute in 100 µL of 100% Acetonitrile.
-
Why 100% ACN? Reconstituting in water will cause DITC to precipitate and adhere to the glass.
-
Stream B: Extraction of DITC-NAC Metabolite (Protein Precipitation)
-
Aliquot: Transfer 200 µL of urine or plasma to a tube.
-
Acidification: Add 10 µL of 1M HCl.
-
Mechanism:[2] Acidification stabilizes the dithiocarbamate linkage, preventing dissociation of the conjugate back to parent ITC.
-
-
Precipitation: Add 600 µL of ice-cold Methanol.
-
Incubation: Keep at -20°C for 20 minutes to ensure protein crash.
-
Separation: Centrifuge at 14,000 x g for 10 minutes.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter directly into HPLC vial.
Method Validation & Logic
Linearity & Calibration
Prepare separate stock solutions for DITC (in ACN) and DITC-NAC (in Water/MeOH).
-
Range: 0.5 µM to 100 µM.
-
Acceptance:
.
The Cyclocondensation Cross-Check (The "Golden Standard")
To validate the HPLC quantification of total ITC content, use the cyclocondensation assay (Zhang et al., 1996).
-
Reagent: 1,2-benzenedithiol.[2]
-
Reaction: Reacts with -N=C=S to form a cyclic 1,3-benzodithiole-2-thione.
-
Measurement: UV absorbance at 365 nm.
-
Utility: If HPLC sum (Parent + Metabolites) < Cyclocondensation Total, you are missing metabolites (likely unidentified conjugates).
Workflow Diagram
Figure 2: Dual-stream sample preparation workflow ensuring recovery of both lipophilic parent and polar metabolites.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery of Parent | Adsorption to plastics. | Switch to silanized glass vials; ensure pipette tips are pre-wetted. |
| Peak Tailing (Metabolite) | Interaction with silanols. | Increase TFA concentration to 0.1% or add 10mM Ammonium Acetate. |
| Parent Peak Broadening | Solubility mismatch. | If injecting 100% ACN sample into high-water mobile phase, reduce injection volume to 5-10 µL. |
| Ghost Peaks | Carryover. | The decyl chain is "sticky." Add a needle wash step with 100% Isopropanol between injections. |
References
-
Zhang, Y., Wade, K. L., Prestera, T., & Talalay, P. (1996). Quantitative determination of isothiocyanates, dithiocarbamates, carbon disulfide, and related thiocarbonyl compounds by cyclocondensation with 1,2-benzenedithiol. Analytical Biochemistry, 239(2), 160–167.
-
Vermeulen, M., Zwanenburg, B., Chittenden, G. J., & Verhagen, H. (2003).[3] Synthesis of isothiocyanate-derived mercapturic acids. European Journal of Medicinal Chemistry, 38(7-8), 729–737.[3]
-
Brusewitz, G., Cameron, B. D., Chasseaud, L. F., et al. (1977). The metabolism of benzyl isothiocyanate and its cysteine conjugate. Biochemical Journal, 162(1), 99–107.
-
Baumann, E., & Preusse, C. (1879). Über Bromphenylmercaptursäure. Berichte der deutschen chemischen Gesellschaft, 12(1), 806-810. (Foundational reference for Mercapturic Acid Pathway).
Sources
Application Notes and Protocols: 4-Decylphenyl Isothiocyanate as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 4-Decylphenyl Isothiocyanate
Isothiocyanates (ITCs) are a class of organic compounds characterized by the functional group -N=C=S.[1] Naturally occurring ITCs, found in cruciferous vegetables, are well-regarded for their potential health benefits, including anticancer and anti-inflammatory properties.[2] In the realm of chemical biology and drug discovery, the isothiocyanate moiety serves as a reactive "warhead." It is an electrophile that readily forms covalent bonds with nucleophilic residues in proteins, primarily the thiol groups of cysteine and the primary amines of lysine.[3] This reactivity makes ITCs valuable tools for irreversibly labeling and modulating the function of specific protein targets.
This document provides a detailed guide to the application of 4-Decylphenyl isothiocyanate (4-DPI) , a synthetic ITC, as a molecular probe. 4-DPI is distinguished by its biphasic structure: a reactive phenyl isothiocyanate headgroup and a long, ten-carbon aliphatic tail. This decyl chain confers significant lipophilicity, suggesting that 4-DPI will preferentially partition into and interact with cellular membranes and hydrophobic pockets within proteins.
While specific, peer-reviewed applications of 4-DPI are emerging, its structure allows us to predict its utility based on the well-established actions of other isothiocyanates. This guide will, therefore, present hypothesized applications and detailed protocols grounded in the fundamental principles of ITC chemistry and the known pharmacology of related molecules, particularly in the context of ion channel modulation. We will focus on its potential as a potent modulator of Transient Receptor Potential (TRP) channels, which are key players in sensory signaling and various disease states.[4]
Molecular Profile of 4-Decylphenyl Isothiocyanate (4-DPI)
-
Structure:
-
IUPAC Name: 1-(4-isothiocyanatophenyl)decane
-
Molecular Formula: C₁₇H₂₅NS
-
Molecular Weight: 275.46 g/mol
-
-
Physicochemical Properties (Predicted):
-
High Lipophilicity: The long decyl tail makes 4-DPI highly soluble in lipids and organic solvents, and poorly soluble in aqueous solutions. This property is critical for its interaction with the lipid bilayer of cell membranes and with transmembrane proteins.
-
Reactivity: The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack, leading to the formation of stable thiourea (with amines) or dithiocarbamate (with thiols) adducts.
-
| Property | Predicted Characteristic | Implication for Use as a Probe |
| Solubility | Insoluble in water; Soluble in DMSO, ethanol | Stock solutions must be prepared in an organic solvent. Final assay concentrations require careful dilution to avoid precipitation. |
| Lipophilicity (logP) | High | Will readily cross cell membranes. May accumulate in lipid-rich environments. |
| Reactivity | Covalently modifies Cys and Lys residues | Can be used for irreversible protein labeling and functional modulation. Potential for off-target effects exists. |
Synthesis Overview
The synthesis of 4-DPI, like many other isothiocyanates, can be achieved from its corresponding primary amine, 4-decylaniline. A common laboratory-scale method involves the reaction of the amine with a thiocarbonyl transfer reagent, such as thiophosgene or its safer alternatives, to form the isothiocyanate.[5]
Figure 1. A simplified schematic of the synthesis of 4-DPI.
Principle of Action: Covalent Modification of Protein Targets
The utility of 4-DPI as a molecular probe is predicated on the electrophilic nature of its isothiocyanate group. This group serves as a target for nucleophilic attack by amino acid side chains on proteins. The primary mechanism involves the covalent modification of cysteine residues.
Figure 3. Proposed experimental workflow for characterizing 4-DPI.
Experimental Protocols
Note: These protocols are templates and should be optimized for specific cell lines and experimental conditions. Due to the predicted high lipophilicity of 4-DPI, careful attention should be paid to its solubility in aqueous buffers. The use of a carrier protein like bovine serum albumin (BSA) in the final dilution step may be necessary to prevent precipitation and non-specific binding.
Protocol 1: Cell-Based Calcium Imaging Assay for TRPA1 Activation
This assay is a primary screening method to determine if 4-DPI activates TRPA1, leading to an increase in intracellular calcium.
Materials:
-
HEK293 cells stably expressing human TRPA1 (or a similar cell line).
-
Wild-type HEK293 cells (for negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.
-
4-DPI stock solution (10 mM in DMSO).
-
Allyl isothiocyanate (AITC) as a positive control (10 mM stock in DMSO).
-
TRPA1 antagonist (e.g., HC-030031) for specificity testing.
-
96-well black, clear-bottom microplate.
-
Fluorescence plate reader with kinetic reading capability and liquid handling.
Procedure:
-
Cell Plating:
-
Seed the TRPA1-expressing HEK293 cells and wild-type cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 50,000 cells/well).
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye according to the manufacturer's instructions (e.g., 2 µM Fluo-4 AM in HBSS).
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove excess dye, leaving 100 µL of HBSS in each well.
-
-
Compound Preparation:
-
Prepare a dilution series of 4-DPI in HBSS from the 10 mM DMSO stock. A typical final concentration range for screening would be 10 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent effects.
-
Prepare positive control (AITC, e.g., 100 µM final concentration) and vehicle control (HBSS with 0.1% DMSO) solutions.
-
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence plate reader and allow the temperature to equilibrate to 37°C.
-
Set the instrument to record fluorescence kinetically (e.g., one reading every 2 seconds) at the appropriate excitation/emission wavelengths for the dye (e.g., 485/525 nm for Fluo-4).
-
Record a stable baseline fluorescence for 20-30 seconds.
-
Using the instrument's liquid handler, add 50 µL of the compound dilutions (4-DPI, AITC, or vehicle) to the respective wells.
-
Continue recording the fluorescence for at least 3-5 minutes to capture the full response.
-
-
Data Analysis:
-
For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize this to the baseline fluorescence (ΔF/F₀).
-
Plot the normalized response against the log of the 4-DPI concentration and fit the data to a dose-response curve to determine the EC₅₀.
-
Compare the response in TRPA1-expressing cells to wild-type cells to confirm target specificity.
-
To further confirm specificity, pre-incubate some wells with a TRPA1 antagonist before adding 4-DPI and observe for inhibition of the calcium response.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed characterization of the effects of 4-DPI on TRPA1 channel currents.
Materials:
-
TRPA1-expressing cells cultured on glass coverslips.
-
Patch-clamp rig (amplifier, micromanipulator, perfusion system).
-
Borosilicate glass capillaries for pipette fabrication.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA (pH 7.2 with KOH).
-
4-DPI and control compounds prepared in the external solution.
Procedure:
-
Preparation:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a glass pipette with a resistance of 3-5 MΩ when filled with the internal solution.
-
-
Seal Formation and Whole-Cell Configuration:
-
Approach a single cell with the pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Current Recording:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) every 5 seconds to elicit currents and monitor the current-voltage (I-V) relationship.
-
Record a stable baseline current for 1-2 minutes.
-
-
Compound Application:
-
Switch the perfusion system to apply the external solution containing 4-DPI at a specific concentration.
-
Record the current response. TRPA1 activation will be observed as an increase in both inward and outward currents.
-
After the response reaches a plateau, wash out the compound with the control external solution. Due to the covalent nature of the interaction, the current may not fully return to baseline.
-
-
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +80 mV) in the presence of 4-DPI.
-
Construct a dose-response curve by applying increasing concentrations of 4-DPI to different cells.
-
Analyze the shape of the I-V curve to determine if 4-DPI alters the rectification properties of the channel.
-
Study the kinetics of activation and the degree of washout to infer the nature of the probe-channel interaction.
-
References
-
Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. Synthesis (Stuttgart, Germany), 51(8), 1746–1752. [Link]
-
Li, Z. Y., Ma, H. Z., Han, C., Xi, H. T., Meng, Q., Chen, X., & Sun, X. Q. (2013). A Facile and Efficient Synthesis of Isothiocyanates from Amines. Synthesis, 45(12), 1667-1674. [Link]
-
Nanion Technologies. (n.d.). Application Note TRPA1 activation by allyl isothiocyanate recorded on the Port-a-Patch. Retrieved February 7, 2026, from [Link]
-
Macpherson, L. J., Dubin, A. E., Evans, M. J., Marr, F., Schultz, P. G., & Patapoutian, A. (2007). TRP channel activation by reversible covalent modification. Nature, 445(7127), 541–545. [Link]
-
Tarar, M., et al. (2021). Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. Journal of Neuroinflammation, 18(1), 1-16. [Link]
-
Bessac, B. F., & Jordt, S. E. (2008). Breathtaking TRP channels: TRPA1 and TRPV1 in airway chemosensation and disease. Physiology, 23(6), 360-370. [Link]
-
Liedtke, W., & Simon, S. A. (2014). Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease. Molecules, 19(6), 7536-7571. [Link]
-
Vyklický, L., & Vlachová, V. (2013). Allyl isothiocyanate sensitizes TRPV1 to heat stimulation. Pflügers Archiv - European Journal of Physiology, 465(12), 1739–1748. [Link]
-
Starowicz, K., et al. (2021). Bipartite Activation of Sensory Neurons by a TRPA1 Agonist Allyl Isothiocyanate Is Reflected by Complex Ca2+ Influx and CGRP Release Patterns. International Journal of Molecular Sciences, 22(16), 8827. [Link]
-
Nilius, B., & Owsianik, G. (2011). The transient receptor potential family of ion channels. Genome biology, 12(3), 218. [Link]
-
ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]
-
ResearchGate. (n.d.). A novel synthesis of isothiocyanates from amines and phenyl isothiocyanate via replacement reaction. Retrieved February 7, 2026, from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. [Link]
-
Zhang, X., et al. (2024). Long-term dietary allyl isothiocyanate, a TRPA1 agonist, ameliorates cardiac fibrosis and diastolic dysfunction in aged mice. Aging, 16(5), 4485–4503. [Link]
-
McNamara, C. R., et al. (2007). TRPA1 mediates sensation of pungent and inflammatory agents in sensitive nerve endings. Proceedings of the National Academy of Sciences, 104(33), 13525-13530. [Link]
-
Hinman, A., et al. (2006). TRP channel activation by reversible covalent modification. Proceedings of the National Academy of Sciences, 103(51), 19564-19568. [Link]
-
Vandewauw, I., et al. (2013). Allyl isothiocyanate sensitizes TRPV1 to heat stimulation. Pflügers Archiv - European Journal of Physiology, 465(12), 1739–1748. [Link]
-
ResearchGate. (n.d.). The effects of TRPA1 agonist allyl isothiocyanate (AITC) on the.... Retrieved February 7, 2026, from [Link]
-
Minarini, A., et al. (2016). Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation. Journal of Neuroinflammation, 13(1), 1-13. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Neuroprotective potential of isothiocyanates in an in vitro model of neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Cell Surface Proteins with 4-Decylphenyl Isothiocyanate
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Decylphenyl Isothiocyanate (DPI) in the specific labeling of cell surface proteins. DPI is a lipophilic molecule featuring a reactive isothiocyanate group, which allows for covalent conjugation to primary amines on extracellular protein domains. Its long decyl chain facilitates its partitioning into the plasma membrane, potentially enriching in lipid-rich microdomains. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, experimental design, and downstream applications, including flow cytometry and mass spectrometry-based proteomics.
Introduction: The Strategic Advantage of DPI in Cell Surface Labeling
The study of the cell surface proteome, or "surfaceome," is critical for understanding cellular communication, signaling, and for the identification of novel biomarkers and therapeutic targets. Covalent labeling of these proteins provides a powerful tool for their visualization, quantification, and functional characterization.
4-Decylphenyl isothiocyanate (DPI) presents a unique approach to cell surface labeling. The core of its functionality lies in the isothiocyanate (-N=C=S) group, which readily reacts with nucleophilic primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues, to form a stable thiourea bond.[1] This reaction is most efficient under slightly alkaline conditions (pH 8.5-9.5).
What distinguishes DPI is its hydrophobic decyl chain. This lipophilic tail is postulated to promote the partitioning of the molecule into the cell membrane, thereby increasing its effective concentration in proximity to membrane-associated proteins. This property may lead to more efficient labeling of cell surface proteins compared to purely hydrophilic labeling reagents and potentially allows for the preferential labeling of proteins within lipid raft microdomains.[2][3][4]
The Chemistry of DPI Labeling: A Mechanistic Overview
The labeling reaction of DPI with cell surface proteins is a nucleophilic addition. The lone pair of electrons on the primary amine nitrogen of a protein attacks the electrophilic carbon atom of the isothiocyanate group in DPI. This forms a transient zwitterionic intermediate, which then rearranges to the stable thiourea linkage.
To ensure the specificity of this reaction for cell surface proteins, it is crucial to perform the labeling on live cells under conditions that maintain membrane integrity. This prevents the labeling of intracellular proteins.
Core Experimental Protocol: Labeling Live Cells with 4-Decylphenyl Isothiocyanate
This protocol provides a general framework for the labeling of live cells with DPI. It is essential to optimize key parameters such as DPI concentration and incubation time for each cell type and experimental setup.
Materials and Reagents
-
Cells of interest: Healthy, actively growing cell culture (adherent or suspension)
-
4-Decylphenyl Isothiocyanate (DPI): High-purity
-
Anhydrous Dimethyl Sulfoxide (DMSO): For preparing DPI stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4: For cell washing
-
Labeling Buffer: PBS, pH 8.5 (or other amine-free buffer such as HEPES or borate buffer)
-
Quenching Buffer: 100 mM Tris-HCl or Glycine in PBS, pH 7.4
-
Cell Culture Medium: Appropriate for the cells of interest
-
Bovine Serum Albumin (BSA): For blocking non-specific binding in downstream applications
Step-by-Step Labeling Procedure
-
Cell Preparation:
-
For adherent cells, grow to 80-90% confluency in a culture vessel.
-
For suspension cells, harvest and wash twice with PBS to a final concentration of 1-10 x 10^6 cells/mL.
-
-
Preparation of DPI Stock Solution:
-
Prepare a 10 mM stock solution of DPI in anhydrous DMSO.
-
Note: Isothiocyanates are moisture-sensitive. Prepare the stock solution immediately before use.
-
-
Labeling Reaction:
-
Wash the cells twice with ice-cold PBS, pH 7.4 to remove any residual media containing primary amines.
-
Resuspend/cover the cells in ice-cold Labeling Buffer (PBS, pH 8.5).
-
Add the DPI stock solution to the cell suspension to achieve the desired final concentration (start with a titration from 10 µM to 500 µM).
-
Incubate for 30 minutes on ice or at 4°C with gentle agitation. Protect from light.
-
Rationale: Performing the reaction on ice minimizes endocytosis of the labeled proteins.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 10-20 mM Tris or Glycine.
-
Incubate for 10 minutes on ice to quench any unreacted DPI.
-
-
Washing:
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove quenched DPI and byproducts.
-
-
Downstream Processing:
-
The labeled cells are now ready for downstream applications such as flow cytometry, cell lysis for immunoprecipitation, or mass spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for labeling cell surface proteins with DPI.
Optimization and Quality Control
To ensure reliable and reproducible results, several parameters of the labeling protocol should be optimized.
| Parameter | Recommended Starting Range | Rationale for Optimization |
| DPI Concentration | 10 µM - 500 µM | Too low a concentration will result in insufficient labeling, while too high a concentration can lead to cytotoxicity and non-specific labeling. |
| Incubation Time | 15 - 60 minutes | Shorter times may not be sufficient for complete labeling, while longer times can increase the risk of endocytosis and cell death. |
| pH of Labeling Buffer | 8.0 - 9.5 | The reaction of isothiocyanates with primary amines is pH-dependent, with higher pH favoring the reaction. However, high pH can be detrimental to cell viability. |
| Cell Density | 1-10 x 10^6 cells/mL | Optimal cell density ensures sufficient protein is available for labeling without excessive reagent consumption. |
Self-Validating System:
-
Viability Stain: Always include a viability dye (e.g., Propidium Iodide or 7-AAD) in your flow cytometry analysis to exclude dead cells, which can non-specifically take up the labeling reagent.[5]
-
Titration of DPI: Perform a dose-response experiment to determine the optimal DPI concentration that provides a good signal-to-noise ratio without compromising cell viability.
-
Negative Control: Include an unlabeled cell sample to establish the baseline fluorescence.
Downstream Applications and Protocols
Flow Cytometry Analysis of Labeled Cells
Protocol:
-
Perform the DPI labeling protocol as described in Section 3.
-
Resuspend the final cell pellet in 100-500 µL of FACS buffer (PBS with 1-2% BSA).
-
Add a viability dye according to the manufacturer's instructions.
-
Analyze the cells on a flow cytometer, using an appropriate laser and filter set for detecting the fluorescence of the DPI-labeled proteins (if DPI is fluorescent) or a secondary fluorescent probe.
Isolation and Identification of Labeled Proteins by Mass Spectrometry
This application allows for the identification of the proteins that have been labeled on the cell surface.
Protocol:
-
Label a large number of cells (e.g., 10^8) with DPI following the protocol in Section 3.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Optional: Enrich for labeled proteins using an antibody that recognizes the DPI-protein adduct or by affinity chromatography if DPI is biotinylated.
-
Perform a protein digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
-
Identify the labeled proteins by searching the MS/MS data against a protein database.
Potential Application in Lipid Raft Studies
The hydrophobic nature of DPI suggests its potential to preferentially label proteins within lipid rafts.[2][3][4]
Experimental Approach:
-
Label cells with DPI as described.
-
Isolate lipid rafts using established methods such as sucrose density gradient ultracentrifugation.
-
Analyze the protein content of the lipid raft and non-raft fractions by Western blotting or mass spectrometry to determine if DPI-labeled proteins are enriched in the raft fractions.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical model of DPI partitioning into lipid rafts.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no signal | Insufficient DPI concentration. | Increase the DPI concentration in a stepwise manner. |
| Short incubation time. | Increase the incubation time. | |
| Low cell number. | Increase the number of cells used for labeling. | |
| Inactive DPI. | Use a fresh stock of DPI. | |
| High background | DPI concentration is too high. | Decrease the DPI concentration. |
| Inadequate quenching. | Ensure the quenching step is performed correctly with a sufficient concentration of quenching reagent. | |
| Cell death. | Confirm cell viability with a dye. Optimize labeling conditions to be less harsh. | |
| High cell death | DPI is cytotoxic at the concentration used. | Lower the DPI concentration and/or shorten the incubation time. |
| Harsh labeling conditions. | Ensure all steps are performed on ice and with appropriate buffers. |
References
- Hermanson, G. T. (2013).
-
Marquer, C., et al. (2022). Determination of Lipid Raft Partitioning of Fluorescently-tagged Probes in Living Cells by Fluorescence Correlation Spectroscopy (FCS). JoVE (Journal of Visualized Experiments). Available at: [Link]
-
Xu, T., et al. (2024). Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications. RSC Chemical Biology. Available at: [Link]
-
Zhang, H., et al. (2018). In-cell labeling and mass spectrometry for systems-level structural biology. Chemical Science. Available at: [Link]
-
Bio-protocol. Cell Surface Protein Biotinylation and Analysis. Available at: [Link]
-
Treanor, B. (2007). Vybrant® Lipid Raft Labeling Kits From Molecular Probes (Invitrogen). Biocompare. Available at: [Link]
-
ACS Publications. (2023). A Patching and Coding Lipid Raft-Localized Universal Imaging Platform. Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Vybrant™ Alexa Fluor™ 555 Lipid Raft Labeling Kit 1 kit | Buy Online | Invitrogen™ [thermofisher.com]
- 3. biocompare.com [biocompare.com]
- 4. youtube.com [youtube.com]
- 5. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. In-cell labeling and mass spectrometry for systems-level structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometry-intensive top-down proteomics: an update on technology advancements and biomedical applications - Analytical Methods (RSC Publishing) DOI:10.1039/D4AY00651H [pubs.rsc.org]
- 8. Analysis of Cell Surface Proteome Changes via Label-free, Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the effects of 4-Decylphenyl isothiocyanate on enzyme activity
Application Note: Mechanistic Profiling of 4-Decylphenyl Isothiocyanate (4-DPITC) as a Covalent Enzyme Modulator
Abstract
This technical guide details the experimental framework for evaluating 4-Decylphenyl isothiocyanate (4-DPITC) as an enzyme inhibitor. Characterized by a lipophilic C10 alkyl tail and a reactive isothiocyanate (–N=C=S) warhead, 4-DPITC represents a class of compounds with significant potential in drug discovery for oncology (deubiquitinase inhibition) and dermatology (tyrosinase inhibition). This protocol addresses the specific challenges of handling lipophilic electrophiles—solubility, aggregation, and covalent modification kinetics—providing a robust roadmap for determining IC50,
Introduction & Mechanistic Basis
Isothiocyanates (ITCs) are potent electrophiles that modulate biological activity primarily through the covalent modification of nucleophilic amino acid residues. While short-chain ITCs (e.g., Allyl-ITC) are well-studied, long-chain derivatives like 4-DPITC offer unique properties: the decyl chain enhances membrane permeability and affinity for hydrophobic pockets, while the ITC group acts as a "warhead."
Mechanism of Action: The central mechanism involves the nucleophilic attack of a protein's thiolate (Cys–S⁻) or amine (Lys–NH₂) group on the central carbon of the isothiocyanate.
-
Reaction with Cysteine: Forms a dithiocarbamate .[1] This reaction is often reversible under specific conditions (e.g., high thiol concentration) but effectively inactivates active-site cysteines.
-
Reaction with Lysine: Forms a thiourea . This bond is generally stable and irreversible.
Key Experimental Challenge: The hydrophobicity of the decyl chain creates a risk of promiscuous inhibition via micelle formation or non-specific aggregation. This guide incorporates strict detergent controls (Triton X-100) to ensure measured inhibition is specific and stoichiometric.
Experimental Design Considerations
Compound Handling
-
Solubility: 4-DPITC is insoluble in water. Prepare a 100 mM stock solution in anhydrous DMSO .
-
Stability: The –N=C=S group is susceptible to hydrolysis. Store stock solutions at -20°C under argon/nitrogen. Discard if a precipitate forms or if the yellow color fades significantly.
-
Safety: ITCs are potent skin sensitizers and lachrymators. All weighing and dilution must occur in a chemical fume hood.
Controls
-
Positive Control: Phenyl isothiocyanate (PITC) or Kojic Acid (for Tyrosinase assays).
-
Vehicle Control: DMSO concentration must be kept constant (≤ 1% v/v) across all wells.
-
Aggregation Control: Include 0.01% Triton X-100 in assay buffers to prevent false positives from colloid formation.
Protocol 1: Tyrosinase Inhibition Assay (Colorimetric)
Target Rationale: Tyrosinase is a copper-containing enzyme critical for melanogenesis.[2] ITCs are known to chelate copper or modify active site residues, making this a standard screen for 4-DPITC bioactivity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)[2]
-
Buffer: 50 mM Phosphate Buffer (pH 6.8)
-
4-DPITC Stock (10 mM in DMSO)
Workflow:
-
Enzyme Preparation: Dilute Tyrosinase to 50 units/mL in Phosphate Buffer. Keep on ice.
-
Inhibitor Dilution: Prepare a serial dilution of 4-DPITC in DMSO (Range: 0.1 µM to 500 µM).
-
Incubation (Pre-read):
-
In a 96-well plate, add 80 µL Phosphate Buffer .
-
Add 10 µL Enzyme Solution .
-
Add 10 µL Inhibitor (or DMSO control).
-
Critical Step: Incubate for 10 minutes at 25°C to allow the covalent warhead to react with the enzyme.
-
-
Reaction Initiation: Add 100 µL L-DOPA (2 mM) to all wells.
-
Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes (Kinetic Mode).
Data Processing:
Calculate the initial velocity (
Protocol 2: Urease Inhibition Assay (Berthelot Method)
Target Rationale: Urease contains a cysteine-rich active site flap that is highly susceptible to ITC modification.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Substrate: Urea (100 mM)
-
Reagents: Phenol-nitroprusside solution, Alkali-hypochlorite solution.
Workflow:
-
Pre-Incubation: Mix 10 µL Urease (5 U/mL) with 10 µL 4-DPITC (various concentrations) and 60 µL Phosphate Buffer (pH 7.4) .
-
Covalent Binding Phase: Incubate at 37°C for 15 minutes .
-
Reaction: Add 20 µL Urea (100 mM) . Incubate for exactly 10 minutes .
-
Termination & Development:
-
Add 50 µL Phenol-nitroprusside .
-
Add 50 µL Alkali-hypochlorite .
-
-
Read: Incubate 20 mins at RT (blue color develops). Measure Absorbance at 630 nm .
Advanced Analysis: Determining Mode of Inhibition
To distinguish between reversible binding and irreversible covalent modification, perform a Time-Dependency Assay .
Method:
-
Pre-incubate Enzyme + 4-DPITC for varying times (
min). -
Add substrate and measure residual activity.
-
Plot:
vs. Pre-incubation Time.-
Result: A linear decay indicates time-dependent irreversible inhibition (characteristic of ITCs).
-
Calculation: The slope of this line represents
. Plot vs. [Inhibitor] to determine (max inactivation rate) and (affinity).
-
Visualization of Mechanism & Workflow
Figure 1: Mechanism of Covalent Inactivation
Caption: 4-DPITC targets nucleophilic Cysteine residues. The reaction proceeds via nucleophilic attack, forming a dithiocarbamate adduct that sterically blocks the active site.
Figure 2: Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the kinetic inhibition assay, emphasizing the critical pre-incubation step required for covalent inhibitors.
Data Interpretation Guide
Table 1: Expected Kinetic Signatures
| Parameter | Competitive Inhibitor | Irreversible (Covalent) Inhibitor | 4-DPITC Behavior (Likely) |
| IC50 Shift | Constant with time | Decreases over time | Decreases (Time-dependent) |
| Reversibility | Activity restored after dialysis | Activity NOT restored | Slowly reversible / Irreversible |
| Vmax | Unchanged | Decreases | Decreases ( |
| Km | Increases | Unchanged (usually) | Unchanged or Increases |
Troubleshooting:
-
Precipitation: If the reaction mixture turns cloudy immediately upon adding 4-DPITC, the concentration exceeds solubility limits. Reduce concentration or increase surfactant (max 0.1% Triton X-100).
-
No Inhibition: Ensure the pH is < 8.0. At high pH, the reaction with hydroxide ions (hydrolysis) competes with the enzyme reaction.
References
-
Dufour, V., et al. (2015). "The anticancer properties of isothiocyanates: A review of the mechanisms." Journal of Nutritional Biochemistry. Link
-
Miyoshi, N., et al. (2014). "Molecular targets of isothiocyanates in cancer: Recent advances." Molecular Nutrition & Food Research. Link
-
Modolo, L. V., et al. (2015).[3] "Urease from Helicobacter pylori is inactivated by sulforaphane and other isothiocyanates."[1][3] Journal of Inorganic Biochemistry. Link
-
Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. Link
-
Zhang, Y., et al. (2018). "Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections." Molecules. Link
Sources
- 1. Urease from Helicobacter pylori is inactivated by sulforaphane and other isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]
- 3. Urease from Helicobacter pylori is inactivated by sulforaphane and other isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Signaling Pathways Modulated by 4-Decylphenyl Isothiocyanate (4-DITC)
This Application Note is designed for researchers investigating the biological activity of 4-Decylphenyl isothiocyanate (4-DITC) .
Given that 4-DITC is a specific structural analog within the broader isothiocyanate (ITC) class, this guide synthesizes established mechanistic principles of ITC signaling (specifically TRPA1 activation and Nrf2/Keap1 modulation ) with the unique physicochemical properties imposed by the lipophilic decyl chain.[1]
Executive Summary
4-Decylphenyl isothiocyanate (4-DITC) is a lipophilic electrophile characterized by a reactive isothiocyanate (-N=C=S) group attached to a phenyl ring with a long hydrophobic decyl tail (C10).[1] Unlike short-chain analogs (e.g., AITC, BITC), the high lipophilicity of 4-DITC facilitates rapid membrane partitioning, making it a potent modulator of membrane-embedded sensors and intracellular stress pathways.[1]
This protocol details the Western blot analysis of three core signaling axes predicted to be activated by 4-DITC:
-
TRPA1/TRPV1-MAPK Axis: Rapid sensory signaling and calcium-dependent kinase activation.[1]
-
Nrf2-Keap1 Axis: The canonical electrophilic response leading to cytoprotection (Phase II enzymes).[1]
-
NF-κB/Apoptosis Axis: Downstream inflammatory modulation and potential lipotoxicity at high concentrations.[1]
Scientific Background & Mechanism[1][2][3][4][5][6][7][8]
The Electrophilic Trigger
Isothiocyanates function as "soft" electrophiles that form reversible thiocarbamate adducts with sulfhydryl (-SH) groups on cysteine residues.[1] The decyl chain of 4-DITC enhances its affinity for hydrophobic pockets in membrane proteins, distinct from hydrophilic ITCs like Sulforaphane.[1]
Signaling Cascade
The biological activity of 4-DITC is biphasic:
-
Phase 1 (Rapid, <30 min): Modification of N-terminal cysteines on TRPA1 (or TRPV1) channels causes calcium influx, activating CaMKII and MAPK pathways (ERK1/2, p38).[1]
-
Phase 2 (Sustained, 2–24 h): Cytosolic modification of Keap1 prevents Nrf2 ubiquitination.[1] Nrf2 translocates to the nucleus, binding Antioxidant Response Elements (ARE).[1]
Pathway Visualization
The following diagram illustrates the causal flow from 4-DITC exposure to transcriptional changes.
Figure 1: Mechanistic flow of 4-DITC signaling.[1] The compound targets membrane TRP channels and cytosolic Keap1, converging on Nrf2 activation and NF-κB inhibition.
Experimental Design
Critical Considerations for Lipophilic ITCs
-
Solubility: The C10 decyl chain makes 4-DITC extremely hydrophobic.[1] Dissolve in 100% DMSO to create a 100 mM stock. When diluting into media, ensure vigorous vortexing.[1] Do not exceed 0.1% DMSO final concentration.
-
Protein Binding: 4-DITC will bind avidly to serum albumin (BSA/FBS) in culture media.[1]
Key Western Blot Targets
| Pathway | Target Protein | Molecular Wt.[1] | Phospho-Site (Activation) | Biological Relevance |
| Nrf2/ARE | Nrf2 | ~100 kDa* | Ser40 | Master antioxidant regulator.[1] Migrates higher than predicted 68kDa due to acidic residues.[1] |
| HO-1 | 32 kDa | - | Heme Oxygenase-1; robust readout of Nrf2 activity.[1] | |
| Keap1 | 69 kDa | - | Sensor protein; levels often decrease upon ITC modification.[1] | |
| MAPK | p-p38 MAPK | 43 kDa | Thr180/Tyr182 | Stress response; often activated downstream of TRPA1.[1] |
| p-ERK1/2 | 42/44 kDa | Thr202/Tyr204 | Pro-survival or apoptotic signaling depending on duration.[1] | |
| Inflammation | p-NF-κB p65 | 65 kDa | Ser536 | Inflammatory transcription factor; expected to be inhibited.[1] |
| Apoptosis | Cleaved Caspase-3 | 17/19 kDa | Asp175 | Marker of apoptosis (toxicity check).[1] |
Detailed Protocol
Phase 1: Cell Treatment & Lysis
Objective: Preserve phosphorylation states and fractionate nuclear/cytosolic compartments (essential for Nrf2/NF-κB).[1]
-
Seeding: Seed cells (e.g., RAW 264.7, HaCaT, or HEK293-TRPA1) in 6-well plates. Grow to 80% confluency.
-
Treatment:
-
Dose Response: Treat with 0, 1, 5, 10, 25 µM 4-DITC for 6 hours.
-
Time Course: Treat with 10 µM 4-DITC for 15 min, 30 min, 1 h, 4 h, 12 h, 24 h.
-
-
Harvesting (Rapid Lysis):
-
Wash cells 2x with ice-cold PBS containing 1 mM Na3VO4 (phosphatase inhibitor).[1]
-
Option A (Whole Cell Lysate): Add 150 µL RIPA Buffer supplemented with Protease/Phosphatase Inhibitor Cocktail.[1] Scrape and collect.
-
Option B (Nuclear Fractionation - Recommended for Nrf2): Use a commercial nuclear extraction kit or hypotonic lysis buffer followed by high-salt nuclear extraction.[1]
-
-
Sonication: Sonicate lysates (3 x 5 sec pulses, 30% amplitude) to shear DNA and solubilize membrane proteins (TRPA1).
-
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
Phase 2: SDS-PAGE & Transfer[1]
-
Quantification: Assay protein concentration (BCA Assay). Note: ITCs can interfere with Bradford reagents; BCA is preferred.[1]
-
Loading: Mix 30 µg protein with 4X Laemmli Sample Buffer (containing β-mercaptoethanol). Heat at 95°C for 5 min.
-
Exception: For TRP channels, heat at 37°C for 30 min to prevent aggregation.[1]
-
-
Electrophoresis: Run on 10% SDS-PAGE gel (or 4-12% gradient) at 120V.
-
Transfer: Transfer to PVDF membrane (0.45 µm) at 100V for 90 min (wet transfer) or using Turbo systems.
Phase 3: Immunoblotting[1]
-
Blocking: Block with 5% BSA in TBST for 1 hour at RT. Avoid non-fat milk for phospho-antibodies (e.g., p-ERK, p-p38) as casein can interfere.[1]
-
Primary Antibody: Incubate overnight at 4°C with specific primary antibodies (dilution typically 1:1000).
-
Washing: Wash 3 x 10 min with TBST.
-
Secondary Antibody: Incubate with HRP-conjugated secondary (1:5000) for 1 hour at RT.
-
Detection: Apply ECL substrate and image.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow emphasizing the critical fractionation step for transcription factor analysis.
Troubleshooting & Validation
Common Issues with 4-DITC
-
Issue: Inconsistent results or high variability between replicates.
-
Issue: No Nrf2 band detected.
Self-Validation Controls
-
Positive Control: Use Sulforaphane (5 µM) or AITC (10 µM) as a benchmark for Nrf2 and TRPA1 activation, respectively.[1]
-
Negative Control: Vehicle control (DMSO 0.1%) is mandatory.[1]
-
Inhibitor Check: Pre-treat with HC-030031 (TRPA1 antagonist) to confirm if MAPK/Nrf2 activation is TRPA1-dependent.[1]
References
-
Mechanism of TRPA1 Activation by ITCs
-
Nrf2/Keap1 Signaling by Isothiocyanates
-
Lipophilicity and Membrane Interactions of ITCs
-
Immunoblotting for Nrf2 (Technical Guide)
Sources
Troubleshooting & Optimization
Overcoming challenges in 4-Decylphenyl isothiocyanate conjugation reactions
Senior Application Scientist: Dr. Alex V. Mercer Department: Bioconjugation & Surface Chemistry Support Last Updated: February 7, 2026
Introduction: The "Dual-Nature" Challenge
Welcome to the technical guide for 4-Decylphenyl isothiocyanate (4-DPITC) . This reagent is deceptive; chemically, it follows standard isothiocyanate (ITC) mechanics, but physically, it behaves like a lipid.
The molecule consists of two distinct functional domains:
-
The Reactive Head: An isothiocyanate (
) group that reacts with nucleophiles (primary amines).[1][2] -
The Lipophilic Tail: A 10-carbon (decyl) alkyl chain that renders the molecule highly hydrophobic.
The Core Conflict: You need an aqueous environment to maintain protein/peptide solubility and deprotonate amines, but the reagent despises water. Most experimental failures stem from ignoring this solubility mismatch, leading to "hydrophobic collapse" where the reagent precipitates or forms non-reactive micelles before it can conjugate.
Module 1: Pre-Reaction Planning
Objective: Solubilization without Precipitation.
The Solvent Paradox
You cannot dissolve 4-DPITC directly in aqueous buffer. It requires an organic co-solvent. However, adding a concentrated organic solution to water often causes immediate precipitation (the "cloudy crash").
Recommended Protocol: The Step-Wise Dosing Method
| Parameter | Recommendation | Scientific Rationale |
| Primary Solvent | Anhydrous DMSO or DMF | 4-DPITC is fully soluble here. Avoid alcohols (MeOH/EtOH) as they can compete as nucleophiles. |
| Co-Solvent Limit | 10% - 30% (v/v) final | Most proteins tolerate up to 10-20% DMSO. High hydrophobicity of 4-DPITC may require pushing this limit. |
| Reagent Concentration | 10 mg/mL (Stock) | Prepare fresh. Isothiocyanates hydrolyze in wet solvents. |
| Addition Rate | Slow, dropwise while vortexing | Prevents local regions of high concentration where the reagent would aggregate. |
Diagram: Solubilization & Reaction Workflow
(This diagram illustrates the critical mixing steps to avoid reagent precipitation)
Figure 1: Critical workflow for introducing hydrophobic 4-DPITC into aqueous protein solutions.
Module 2: The Reaction Chemistry
Objective: Maximizing Thiourea Bond Formation.
The Mechanism
The reaction is a nucleophilic attack by a deprotonated primary amine (
-
Nucleophilic Attack: The amine attacks the electrophilic Carbon of the
group. -
Proton Transfer: A rapid proton shift occurs.
-
Thiourea Formation: A stable thiourea bond (
) is formed.
Critical Parameter: pH Control
For the amine to attack, it must be uncharged (deprotonated).
-
Lysine
-amine: . At pH 7.4, it is fully protonated ( ) and unreactive. -
N-terminal
-amine: . This is your primary target at lower pH.
The "Sweet Spot": pH 9.0 – 9.5 We recommend a Carbonate-Bicarbonate buffer .
-
Warning: Do NOT use Tris (Tris(hydroxymethyl)aminomethane). Tris contains a primary amine that will scavenge the 4-DPITC, reducing your yield to zero.
Diagram: Reaction Mechanism
(Visualizing the chemical transformation)
Figure 2: Nucleophilic attack mechanism forming the thiourea linkage.
Module 3: Purification & Characterization
Objective: Removing the "Sticky" Excess.
This is where 4-DPITC differs from standard reagents. Because it is a lipid mimic, unreacted reagent forms micelles or binds non-covalently to hydrophobic patches on your protein.
Why Dialysis Fails: Standard dialysis relies on diffusion. 4-DPITC micelles are too large to pass through the membrane, or the monomer sticks to the membrane/protein.
The Solution: Size Exclusion with "Detergent" Wash
-
Column: Use a desalting column (e.g., Sephadex G-25 or PD-10).
-
Mobile Phase: Use PBS with 5-10% Ethanol or a surfactant (e.g., 0.05% Tween-20) in the first wash steps to disrupt hydrophobic interactions, followed by pure buffer.
-
Alternative (Small Peptides): HPLC (Reverse Phase) is the gold standard. The hydrophobic shift caused by the decyl chain will significantly increase retention time, making separation easy.
Troubleshooting Matrix (FAQ)
Q1: My reaction solution turned cloudy immediately upon adding the 4-DPITC.
-
Diagnosis: The local concentration of water exceeded the solubility limit of the reagent (Hydrophobic Collapse).
-
Fix: Increase the DMSO concentration in the reaction mixture (up to 20-30% if protein stability permits). Alternatively, dilute the 4-DPITC stock further before addition to ensure a larger volume is added more slowly.
Q2: I have low conjugation yields despite using pH 9.0.
-
Diagnosis A (Hydrolysis): Isothiocyanates hydrolyze in water over time. If your stock was old or the reaction ran too long (>12 hours), the reagent effectively "died."
-
Diagnosis B (Micelles): If the 4-DPITC concentration is above its Critical Micelle Concentration (CMC), the reactive groups are buried inside the micelle and cannot access the protein amines.
-
Fix: Use a large molar excess (20x to 50x) but add it in aliquots (e.g., 4 additions over 2 hours) rather than all at once. This keeps the free monomer concentration available without triggering massive micelle formation.
Q3: How do I calculate the Degree of Labeling (DOL)?
-
Challenge: Unlike FITC, 4-DPITC does not have a strong, distinct fluorophore that is easily separated from protein absorbance.
-
Method:
-
Mass Spectrometry (MALDI/ESI): The most accurate method. Look for a mass shift of +275.45 Da (Molecular Weight of 4-DPITC) per conjugation event.
-
TNBS Assay: Measure free amines before and after reaction. The reduction in free amines correlates to the number of conjugated sites.
-
References
-
Hermanson, G. T. (2013).[3] Bioconjugate Techniques (3rd ed.).[3] Academic Press.[4][5] (The definitive guide on isothiocyanate chemistry and protocols).
-
Drobniewska, A., et al. (2020). "Cysteine specific bioconjugation with benzyl isothiocyanates." RSC Advances, 10, 15383-15390. (Provides kinetic data on ITC reactivity).
-
Organic Chemistry Portal. "Isothiocyanate Synthesis and Reactions." (General mechanisms for ITC-amine coupling).
-
Podgorski, I., et al. (2021).[1] "Determination of Isothiocyanate-Protein Conjugates." Foods, 10(6), 1297. (Discusses stability and breakdown of ITC conjugates).
Sources
Technical Support Center: 4-Decylphenyl Isothiocyanate Stability Guide
Reference ID: TSC-ITC-04-DEC Subject: Prevention of Hydrolytic Degradation & Storage Optimization Applicable Compound: 4-Decylphenyl isothiocyanate (CAS: 206559-54-8)
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed inconsistencies in your 4-Decylphenyl isothiocyanate (4-DPITC) stocks—specifically the formation of insoluble white precipitates or a drop in conjugation efficiency.
As a long-chain aromatic isothiocyanate, 4-DPITC presents a unique storage challenge. While its decyl chain provides hydrophobicity that retards immediate hydrolysis compared to short-chain analogs (e.g., phenyl isothiocyanate), it is not immune to moisture . The compound has a melting point near 40°C , meaning it often cycles between solid and liquid phases during handling. This phase transition is the critical vulnerability point where condensation is introduced, leading to irreversible degradation.
This guide provides the mechanistic logic and protocols to maintain >98% purity.
Module 1: The Degradation Matrix (Troubleshooting)
The Symptom: "Why is there a white solid in my bottle?"
Users frequently report a white, crystalline precipitate forming at the bottom of the vial. This is not polymerization of the isothiocyanate itself, but the formation of a symmetrical thiourea .
The Mechanism: The "Water-Amine" Cascade
Isothiocyanates are electrophiles.[1] The degradation is an autocatalytic cascade triggered by trace water:
-
Hydrolysis: Water attacks the electrophilic carbon of the isothiocyanate (-N=C=S), releasing Carbonyl Sulfide (COS) and forming a primary amine (4-Decylaniline).
-
Thiourea Formation: The newly formed amine is a potent nucleophile. It immediately attacks the remaining intact isothiocyanate.
-
Result: A stable, insoluble 1,3-bis(4-decylphenyl)thiourea precipitates out.
Crucial Insight: For every 1 molecule of water introduced, you lose 2 molecules of your isothiocyanate (one hydrolyzes, the other is consumed by the byproduct).
Visualizing the Pathway
Figure 1: The autocatalytic degradation pathway. Note that the amine byproduct actively destroys remaining reagent.
Module 2: The "Zero-Moisture" Storage Protocol
Storage Standard: -20°C (Long term) or 4°C (Active use), under Argon/Nitrogen. Melting Point Alert: ~40°C. This compound will solidify in the fridge.
The Protocol
Do not simply place the bottle in the fridge. The cycle of cooling (vacuum) and warming (expansion) pulls moist lab air into the vial.
| Step | Action | Technical Rationale |
| 1. Warm Up | Allow the sealed vial to reach room temperature (or 40°C in a water bath) before opening. | Opening a cold vial condenses atmospheric moisture directly onto the reagent surface. |
| 2. Liquefy | Ensure the compound is fully melted (liquid) if aliquoting. | 4-DPITC melts ~40°C. Handling it as a liquid ensures homogeneity; handling as a solid risks static-induced moisture capture. |
| 3. Inert Gas | Flush the headspace with dry Nitrogen or Argon immediately after use. | Displaces humid air. Argon is heavier than air and provides a better "blanket" for liquids. |
| 4. Seal | Wrap the cap with Parafilm® or electrical tape. | Prevents gas exchange during the thermal contraction that occurs when placing the warm vial back into the cold fridge. |
| 5. Secondary | Store the vial inside a desiccator or a jar with Drierite™. | Provides a secondary defense line against moisture permeation. |
Workflow Visualization
Figure 2: The "Air-Free" handling cycle to prevent condensation-induced hydrolysis.
Module 3: Frequently Asked Questions (FAQs)
Q1: My 4-DPITC arrived as a solid, but the datasheet says it's a liquid. Is it degraded? A: No. The melting point is approximately 40°C [1].[2] It will be solid at room temperature on cool days or during refrigerated transport. Gently warm it to 40-45°C to liquefy it. If it melts into a clear yellow oil, it is good. If it melts but leaves behind a significant amount of white solid, degradation has occurred.
Q2: Can I make a stock solution to avoid repeated melting? A: Yes, this is recommended.
-
Solvent: Use Anhydrous THF (Tetrahydrofuran) or DMF. Avoid DMSO unless it is strictly anhydrous, as DMSO is hygroscopic.
-
Concentration: High concentrations (>100 mM) are more stable than dilute ones.
-
Storage: Store aliquots at -20°C. Single-use aliquots prevent the freeze-thaw moisture cycle entirely.
Q3: I see a small amount of white precipitate. Can I still use the supernatant? A: Yes, but with caution. The white solid is the thiourea urea byproduct [2]. It is generally insoluble in the neat liquid. You can centrifuge the warm liquid to pellet the precipitate and transfer the clear supernatant to a fresh, dry vial. However, you must re-quantify the concentration, as some ITC has been consumed.
Q4: Why not just store it at room temperature to keep it liquid? A: While the decyl chain adds stability, isothiocyanates are slowly oxidized by air over time. Cold storage significantly slows both oxidation and hydrolysis kinetics. If you use the reagent daily, a desiccator at room temperature is acceptable. for long-term storage (weeks/months), cold is mandatory.
References
- Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In S. Patai (Ed.), The Chemistry of Cyanates and Their Thio Derivatives. Wiley. (Foundational text on ITC hydrolysis mechanisms).
Sources
Technical Support Center: Strategies to Reduce Non-Specific Binding of 4-Decylphenyl Isothiocyanate Probes
Executive Summary & Core Mechanism
4-Decylphenyl isothiocyanate (4-DPITC) is a specialized hydrophobic tagging reagent. Unlike standard Phenyl Isothiocyanate (PITC) used in Edman degradation, the addition of a 10-carbon alkyl chain (decyl group) significantly increases the lipophilicity of the molecule. This property is exploited to:
-
Enhance Retention: Shift hydrophilic peptides to later elution times in Reverse-Phase HPLC (RP-HPLC).
-
Surface Anchoring: Immobilize peptides onto hydrophobic surfaces (e.g., lipid bilayers or polystyrene nanoparticles).
The Challenge: The same hydrophobicity that makes 4-DPITC useful drives its primary failure mode: Non-Specific Binding (NSB) . The probe aggregates in aqueous buffers and adheres avidly to standard laboratory plastics (polypropylene), leading to high background noise and loss of reagent.
This guide provides a self-validating system to control these variables.
Troubleshooting Guide (FAQ)
Issue 1: Probe precipitates immediately upon addition to the protein sample.
Diagnosis: Solvent Shock. 4-DPITC is insoluble in water. Adding a concentrated organic stock directly to an aqueous buffer causes rapid micelle formation or precipitation. Solution:
-
Solvent Integration: Dissolve 4-DPITC in DMSO or Acetonitrile (ACN) .
-
Stepwise Addition: Do not add the probe all at once. Add it in small aliquots (e.g., 1/10th of volume) while vortexing.
-
Co-solvent Buffer: Ensure your reaction buffer contains 10-20% organic solvent (Ethanol or ACN) if your protein can tolerate it. This maintains the probe in a semi-soluble state during the reaction.
Issue 2: High background signal on reaction tubes/plates.
Diagnosis: Surface Adsorption. The decyl chain interacts with the hydrophobic polypropylene of standard Eppendorf tubes. Solution:
-
Material Change: Switch to Glass Vials (silanized if necessary) or LoBind® (low retention) plastics .
-
Detergent Blocking: Pre-rinse tubes with 0.01% Tween-20, though this may interfere with downstream MS. Glass is the superior choice for the reaction phase.
Issue 3: Low labeling efficiency despite high probe excess.
Diagnosis: Competitive Quenching or pH Mismatch. Solution:
-
Amine Removal: Ensure the buffer is completely free of primary amines (Tris, Glycine, Ammonium ions). These will react with the isothiocyanate group faster than your protein. Use Carbonate/Bicarbonate (pH 9.0) or HEPES (pH 8.0) .
-
pH Optimization: The reaction requires the unprotonated amine (
). Maintain pH between 8.5 and 9.5.
Issue 4: Cannot remove excess probe after reaction.
Diagnosis: Inappropriate Purification Method. Expert Insight: Dialysis is ineffective for 4-DPITC. The hydrophobic probe will form micelles that are too large to pass through the membrane, or it will bind irreversibly to the dialysis membrane itself. Solution:
-
Liquid-Liquid Extraction (LLE): Use a non-polar solvent (Heptane or Ethyl Acetate) to wash the aqueous reaction mixture. The 4-DPITC will partition into the organic phase, while the labeled protein/peptide remains in the aqueous phase.
-
RP-HPLC: Use a C18 column. The free probe will elute much later than the labeled biomolecule.
Optimized Labeling Protocol: The "Solvent-Phase" System
This protocol utilizes a biphasic wash step to guarantee the removal of non-specifically bound probe.
Materials
-
Probe Stock: 10 mM 4-DPITC in anhydrous DMSO.
-
Reaction Buffer: 100 mM Sodium Carbonate, pH 9.5 (Degassed).
-
Extraction Solvent: n-Heptane or Ethyl Acetate (HPLC Grade).
-
Vessel: 1.5 mL Amber Glass Vial.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve protein/peptide in Reaction Buffer to 1-2 mg/mL.
-
Critical: Ensure no Tris or Glycine is present.[1]
-
-
Reaction Initiation:
-
Add 4-DPITC Stock to the sample to achieve a 20-fold molar excess over the target amines.
-
Note: Keep final DMSO concentration < 20% (v/v) to prevent protein denaturation.
-
-
Incubation:
-
Incubate at 37°C for 2 hours or 50°C for 30 mins (if heat stable).
-
Agitation: Use a thermomixer (600 rpm) to prevent phase separation if the probe concentration exceeds solubility limits.
-
-
Quenching (Optional but Recommended):
-
Add 10 µL of 1 M Ethanolamine (pH 9.0) to scavenge remaining isothiocyanate groups. Incubate 15 mins.
-
-
Purification (The "Phase-Split" Method):
-
Add an equal volume of n-Heptane to the reaction vial.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 2 minutes to separate phases.
-
Carefully remove the upper organic layer (contains excess 4-DPITC) and discard.
-
Repeat the heptane wash 2 more times.
-
Recover the lower aqueous phase containing the labeled protein.
-
Visual Workflow (Graphviz)
The following diagram illustrates the critical "Phase-Split" purification logic required for hydrophobic probes.
Figure 1: Workflow for 4-DPITC labeling emphasizing the liquid-liquid extraction step to remove hydrophobic contaminants.
Comparative Data: Purification Methods
The table below highlights why standard methods fail with 4-DPITC and validates the extraction protocol.
| Method | Removal of Free 4-DPITC | Protein Recovery | Risk of Aggregation | Suitability |
| Dialysis (Standard) | < 10% (Poor) | High | High (Probe micelles trapped) | NOT RECOMMENDED |
| Spin Desalting Columns | ~40-60% | Moderate | Moderate (Sticks to resin) | Low |
| Liquid-Liquid Extraction | > 98% (Excellent) | High (>90%) | Low | BEST PRACTICE |
| RP-HPLC (C18) | 100% | Variable | Low | Good (if available) |
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[2] Acta Chemica Scandinavica, 4, 283-293. Link
- Foundational text on Isothiocyan
-
Podtelejnikov, A. V., et al. (2008). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Rapid Communications in Mass Spectrometry, 22(14), 2241-2247. Link
- Demonstrates the use of modified ITCs for MS sensitivity enhancement.
-
Zanetti-Domingues, L. C., et al. (2013).[3] Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS ONE, 8(10), e76544. Link
- Authoritative source on the mechanism of hydrophobic probe NSB and mitigation str
-
Thermo Fisher Scientific. (n.d.). Labeling Chemistry Support—Troubleshooting. Link
- General troubleshooting for amine-reactive probes and quenching protocols.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Improvements in the application of the 4,4-N,N-dimethylaminoazobenzene-4'-isothiocyanate micromethod to the sequence analysis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
Optimizing HPLC parameters for baseline separation of 4-Decylphenyl isothiocyanate
Technical Support Center: HPLC Optimization for 4-Decylphenyl Isothiocyanate
Executive Summary: The Analyte Challenge
4-Decylphenyl isothiocyanate (4-DPITC) presents a dual chromatographic challenge: extreme lipophilicity and chemical reactivity.
-
Lipophilicity: The C10 alkyl chain (decyl group) confers a high LogP (estimated ~6.8–7.2), resulting in excessive retention and potential precipitation in aqueous environments.
-
Reactivity: The isothiocyanate (-N=C=S) group is an electrophile. It is susceptible to hydrolysis (forming amines/ureas) and reacts with nucleophiles (amines, thiols, and alcohols).
Core Directive: This guide prioritizes Nonaqueous Reversed-Phase (NARP) or High-Organic strategies to ensure solubility and stability, avoiding standard aqueous-heavy protocols that will cause column clogging or analyte degradation.
Phase 1: Method Development (The Setup)
Q1: Which column stationary phase should I choose?
Recommendation: C8 (Octyl) or Phenyl-Hexyl .
-
Why not C18? A standard C18 column may be too retentive for the decyl chain, requiring 95-100% organic solvent to elute the peak, which limits your gradient flexibility.
-
The Expert Choice (C8): A C8 phase provides sufficient hydrophobic retention without the "sticky" nature of C18, allowing you to use a gradient (e.g., 70%
100% Organic) for better peak focusing. -
The Selectivity Choice (Phenyl-Hexyl): If you have impurities structurally similar to the phenyl ring, a Phenyl-Hexyl column offers
interactions that separate based on aromaticity, not just hydrophobicity.[1]
Q2: What is the optimal mobile phase composition?
Critical Rule: Avoid Primary Amines (e.g., Tris, Ammonium Bicarbonate). These will react with the isothiocyanate group immediately.
-
Solvent A (Weak): Water with 0.1% Formic Acid (only if necessary) OR 50:50 Water:Acetonitrile.
-
Solvent B (Strong): 100% Acetonitrile (ACN) or 90:10 ACN:Tetrahydrofuran (THF).
-
Why Acetonitrile over Methanol? Methanol is a protic solvent and can slowly react with isothiocyanates to form thiocarbamates, especially at elevated temperatures or low pH. ACN is aprotic and chemically inert toward the -NCS group.
-
Why THF? If you observe peak fronting or precipitation (carryover), the decyl chain may not be fully soluble in pure ACN. Adding 10% THF acts as a solubilizer.
Q3: How should I prepare the sample to prevent degradation?
Protocol:
-
Diluent: Dissolve the stock standard in 100% Anhydrous Acetonitrile or THF .
-
Avoid Water: Do not use water in the sample vial. The hydrophobic effect will drive the molecule to the vial walls or surface, leading to poor area reproducibility (loss of titer).
-
Vial Glassware: Use amber glass to prevent UV-induced degradation of the NCS group.
Experimental Protocol: Gradient Optimization
Objective: Achieve baseline separation with
| Parameter | Setting | Rationale |
| Column | C8, 150 x 4.6 mm, 2.7 µm (Core-Shell) | Core-shell particles maintain efficiency at lower backpressures; C8 reduces run time. |
| Flow Rate | 1.0 - 1.2 mL/min | High flow is acceptable due to low viscosity of ACN. |
| Temperature | 30°C | Do not exceed 40°C. Higher temps accelerate hydrolysis of the -NCS group. |
| Detection | UV @ 254 nm (primary) & 270 nm | 254 nm targets the phenyl ring; the NCS group has a broad band ~245 nm. |
| Injection | 2 - 5 µL | Keep volume low to prevent "solvent shock" if diluent is 100% strong solvent. |
Gradient Table (High-Organic Start):
| Time (min) | % A (Water + 0.1% FA) | % B (ACN + 0.1% FA) | Curve |
| 0.00 | 20 | 80 | Initial Hold |
| 2.00 | 20 | 80 | Isocratic for injection pulse |
| 10.00 | 0 | 100 | Linear Ramp |
| 15.00 | 0 | 100 | Wash (Critical for C10 chain) |
| 15.10 | 20 | 80 | Re-equilibration |
| 20.00 | 20 | 80 | End |
Visualization: Method Development Workflow
Figure 1: Decision matrix for optimizing HPLC conditions for lipophilic isothiocyanates. Note the critical branch point at solvent selection to ensure chemical stability.
Phase 2: Troubleshooting Guide (FAQs)
Issue 1: Peak Tailing (Tailing Factor > 1.5)
Q: My peak looks asymmetrical with a long tail. Is it the column? A: It is likely Secondary Silanol Interactions or Solubility Mismatch .
-
Mechanism: Even though -NCS is not basic, the phenyl ring can interact with free silanols on the silica surface.
-
Solution A (Chemical): Ensure you are using 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) in both mobile phases. The acid suppresses the ionization of silanols.
-
Solution B (Solubility): If the tailing looks like a "hump" or split peak, the analyte may be precipitating at the head of the column. Increase the starting %B (e.g., go from 80% to 85%) or add 5-10% THF to Mobile Phase B.
Issue 2: Retention Time Drift
Q: The retention time decreases with every injection. What is happening? A: This is a classic sign of On-Column Hydrolysis .
-
Mechanism: The isothiocyanate is reacting with water in the mobile phase to form the amine (4-decylaniline), which is less hydrophobic and elutes earlier.
-
Fix:
-
Lower the column temperature (try 25°C).
-
Check the pH of the aqueous mobile phase (keep it acidic, pH ~2-3, to stabilize the isothiocyanate).
-
Purge the system: Water accumulated in the ACN line can accelerate this. Use fresh solvents daily.
-
Issue 3: Ghost Peaks / Carryover
Q: I see a small peak eluting in my blank injection at the same time as my analyte. A: The decyl chain is extremely "sticky" (adsorptive).
-
Fix: You need a stronger needle wash. Standard MeOH/Water wash is insufficient.
-
Protocol: Switch needle wash solvent to 50:50 Acetonitrile:Isopropanol or 100% THF . Ensure the wash time is at least 10 seconds.
Visualization: Troubleshooting Logic
Figure 2: Logic flow for diagnosing and resolving common chromatographic anomalies with 4-DPITC.
References
-
Chemical Properties & Stability
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis. Link (Discusses the electrophilic nature and reactivity of the -NCS group).
-
PubChem.[2] (n.d.). 4-Decylphenyl isothiocyanate Compound Summary. Link (Verified for structural data).
-
-
Chromatographic Mechanisms
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase LC. LCGC North America.[3] Link (Principles of temperature control for reactive species).
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and efficiency of silica-based stationary phases in hydrophilic interaction chromatography. Journal of Chromatography A. Link (While focused on HILIC, provides foundational knowledge on silanol interactions applicable to tailing mechanisms).
-
- Drobnica, L., et al. (1977). The Chemistry of the -NCS Group. In: The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
Sources
Technical Support Center: Refinement of Animal Dosing Protocols for 4-Decylphenyl Isothiocyanate (DPEITC)
Introduction
4-Decylphenyl isothiocyanate (DPEITC) is a promising synthetic isothiocyanate (ITC) currently under investigation for its potential chemopreventive and therapeutic properties. Like many ITCs derived from cruciferous vegetables, DPEITC is believed to exert its biological effects through various mechanisms, including the induction of phase II detoxification enzymes and the modulation of signaling pathways related to apoptosis and cell cycle regulation.[1][2][3] However, its hydrophobic nature and reactivity present unique challenges for consistent and reproducible in vivo dosing.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining animal dosing protocols for DPEITC. It addresses common issues encountered during experimental procedures in a question-and-answer format, offering troubleshooting strategies and evidence-based solutions.
Troubleshooting Guide
Formulation and Administration
Q1: My DPEITC is not dissolving in my chosen vehicle, leading to inconsistent dosing. What are my options?
A1: DPEITC is a hydrophobic compound with a predicted low water solubility and a melting point of 40°C.[4] Therefore, selecting an appropriate vehicle is critical for achieving a uniform and stable formulation for oral gavage.
-
Vehicle Selection: A tiered approach to vehicle selection is recommended.[5]
-
Oils: For hydrophobic compounds like DPEITC, oily vehicles such as corn oil, sesame oil, or olive oil are often the first choice.[5] These are generally well-tolerated in rodents for oral administration.
-
Co-solvents: If solubility in oil is insufficient, a co-solvent system may be necessary. However, the use of co-solvents like DMSO should be minimized due to potential toxicity.[5][6] When using DMSO, it is advisable to keep the concentration low (typically 0.5% - 5%) and dilute it with another vehicle like polyethylene glycol (PEG) 400 or corn oil.[6] A common formulation for poorly soluble compounds in mice is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] For animals with compromised health, a lower DMSO concentration (e.g., 2%) is recommended.[6]
-
Suspending Agents: If DPEITC does not fully dissolve, creating a uniform suspension is a viable alternative. Aqueous vehicles containing suspending agents like 0.5% or 1% (w/v) carboxymethyl cellulose (CMC) or 0.5% (w/v) methylcellulose (MC) are commonly used.[5] Adding a surfactant, such as Tween 80, can aid in wetting the compound and improving the stability of the suspension.[5]
-
-
Preparation and Handling:
-
Sonication and Gentle Warming: To aid dissolution, sonication and gentle warming of the vehicle (not exceeding DPEITC's melting point of 40°C) can be employed.
-
Homogeneity: Regardless of the vehicle, ensure the final formulation is homogenous before each administration. If it is a suspension, vortexing immediately before drawing the dose is crucial.
-
Q2: I am observing signs of toxicity in my animals at doses I expected to be well-tolerated. What could be the cause?
A2: Unexpected toxicity can arise from several factors, including the compound itself, the vehicle, or the administration procedure.
-
Dose-Dependent Pharmacokinetics: Some isothiocyanates, like sulforaphane, exhibit dose-dependent pharmacokinetics, where bioavailability decreases at higher doses.[7] It is possible that at higher concentrations, DPEITC's solubility limit in the gastrointestinal tract is exceeded, leading to poor absorption and potential local toxicity. Consider performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Vehicle Toxicity: The vehicle itself can contribute to toxicity. High concentrations of DMSO or certain surfactants can cause adverse effects.[5][6] Always include a vehicle-only control group in your studies to differentiate between compound- and vehicle-induced toxicity.
-
Oral Gavage Technique: Improper oral gavage technique can lead to aspiration pneumonia, esophageal or stomach perforation, and undue stress on the animal, all of which can be mistaken for compound toxicity.[8][9] Ensure that personnel are properly trained and use the correct gavage needle size for the animal.[8][9]
-
Metabolism and Reactive Metabolites: Isothiocyanates are metabolized in vivo, primarily through the mercapturic acid pathway, which involves conjugation with glutathione.[2][10][11] It is possible that at high doses, this detoxification pathway becomes saturated, leading to the accumulation of reactive parent compound or metabolites that can cause cellular damage.[12]
Pharmacokinetics and Efficacy
Q3: I am not seeing the expected biological effect of DPEITC in my in vivo model. How can I troubleshoot this?
A3: A lack of efficacy can be due to issues with the formulation, dose, or the biological target itself.
-
Bioavailability: As a hydrophobic compound, DPEITC's oral bioavailability may be limited.[13]
-
Formulation: The choice of vehicle can significantly impact absorption and bioavailability.[14] Experiment with different formulations (e.g., oil-based vs. suspension) to see if efficacy improves.
-
Pharmacokinetic Studies: If possible, conduct a pilot pharmacokinetic study to determine the plasma and tissue concentrations of DPEITC after oral administration. This will confirm if the compound is being absorbed and reaching the target tissue at sufficient concentrations. For other isothiocyanates like sulforaphane, plasma concentrations peak around 4 hours after oral dosing in rats.[15]
-
-
Dose and Schedule: The dose and frequency of administration may be suboptimal. Review the literature for dosing regimens of other long-chain isothiocyanates to guide your dose selection.[16][17][18] It may be necessary to increase the dose or the frequency of administration.
-
Metabolism and Inactivation: Isothiocyanates can be rapidly metabolized and cleared from the body.[17][19] The half-life of DPEITC may be short, requiring more frequent dosing to maintain therapeutic concentrations.
-
Target Engagement: Confirm that DPEITC is engaging its intended molecular target in your model. This can be done by measuring downstream biomarkers or assessing target-related signaling pathways in tissue samples from treated animals.
Frequently Asked Questions (FAQs)
General Properties and Mechanism
Q: What is the proposed mechanism of action for DPEITC?
A: While specific studies on DPEITC are emerging, its mechanism is likely similar to other isothiocyanates. These compounds are known to exert their anticancer effects through multiple pathways, including:
-
Induction of Phase II Detoxification Enzymes: ITCs can induce the expression of enzymes like glutathione S-transferases (GSTs) and quinone reductase, which help neutralize carcinogens.[11][12][15]
-
Induction of Apoptosis: ITCs can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins (e.g., Bax and Bcl-2) and activating caspase cascades.[2][3][20]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, often the G2/M phase.[2]
-
Inhibition of Angiogenesis: Some ITCs can inhibit the formation of new blood vessels that tumors need to grow.[3]
-
Modulation of Inflammatory Pathways: ITCs can suppress chronic inflammation, a known driver of cancer development, by inhibiting signaling pathways like NF-κB.[1]
Stability and Storage
Q: How should I store DPEITC and its formulations?
A: Isothiocyanates can be unstable, particularly in aqueous solutions and at elevated temperatures.[21][22][23][24]
-
Neat Compound: Store solid DPEITC at the recommended temperature, typically -20°C, and protected from light and moisture.
-
Stock Solutions: If preparing a concentrated stock solution in a solvent like DMSO, store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Dosing Formulations: Prepare dosing formulations fresh daily if possible. Isothiocyanates can degrade in aqueous vehicles.[23][24] If a formulation must be stored for a short period, keep it refrigerated (2-8°C) and protected from light.[19] Always assess the stability of your specific formulation if it will be stored for an extended period.
Animal Handling and Dosing Procedures
Q: What are the best practices for oral gavage in rodents?
A: Adhering to proper oral gavage techniques is essential for animal welfare and data quality.
-
Animal Restraint: Use a firm but gentle restraint method to minimize stress.
-
Gavage Needle: Select the appropriate size and type of gavage needle for the animal's size and weight.[8][9] Flexible or curved needles with a rounded tip are generally recommended to reduce the risk of injury.[9]
-
Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.[8][9]
-
Administration: Pass the needle gently along the roof of the mouth and into the esophagus. The animal should swallow as the tube is passed.[9] Administer the dose slowly to prevent reflux.
-
Volume: The maximum recommended dosing volume for oral gavage is typically 10 mL/kg for mice and rats, although smaller volumes are often preferred.[8] For pregnant animals, the maximum volume is lower.[8]
Data and Protocols
Table 1: Recommended Oral Gavage Volumes and Needle Sizes for Rodents
| Animal | Body Weight (g) | Max Dosing Volume (mL/kg) | Recommended Needle Gauge |
| Mouse | 20-30 | 10[8] | 18-20[8][9] |
| Rat | 200-300 | 10[8] | 16-18[8][9] |
Protocol: Preparation of a DPEITC Suspension in Corn Oil
-
Calculate the required amount of DPEITC and corn oil based on the desired dose and the number of animals.
-
Weigh the DPEITC in a sterile microcentrifuge tube.
-
Add a small amount of corn oil to the tube and vortex to create a paste. This helps to wet the compound and prevent clumping.
-
Gradually add the remaining corn oil while continuously vortexing to ensure a uniform suspension.
-
If necessary, sonicate the suspension in a water bath for 5-10 minutes to break up any aggregates.
-
Store the suspension at 2-8°C and protect from light.
-
Before each use, bring the suspension to room temperature and vortex thoroughly to ensure homogeneity.
Visualizations
Caption: Proposed metabolic pathway of DPEITC via mercapturic acid conjugation.
Sources
- 1. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vegetable-derived isothiocyanates: anti-proliferative activity and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-DECYLPHENYL ISOTHIOCYANATE CAS#: 206559-54-8 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute bioavailability and dose-dependent pharmacokinetic behaviour of dietary doses of the chemopreventive isothiocyanate sulforaphane in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Isothiocyanate metabolism, distribution, and interconversion in mice following consumption of thermally processed broccoli sprouts or purified sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. redalyc.org [redalyc.org]
- 13. mdpi.com [mdpi.com]
- 14. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemopreventive Effects of Dietary Isothiocyanates in Animal Models of Gastric Cancer and Synergistic Anticancer Effects With Cisplatin in Human Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Disposition and pharmacokinetics of phenethyl isothiocyanate and 6-phenylhexyl isothiocyanate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anticancer Activity, Mechanism, and Delivery of Allyl Isothiocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Stability of benzylic-type isothiocyanates in hydrodistillation-mimicking conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. thaiscience.info [thaiscience.info]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Deconvolution of Mass Spectrometry Data for 4-Decylphenyl Isothiocyanate (DPI) Adducts
Welcome to the technical support center for the analysis of 4-Decylphenyl isothiocyanate (DPI) protein adducts using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based insights into the complexities of experimental design, data acquisition, and, crucially, the deconvolution of the resulting mass spectra.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of DPI-protein adducts.
Q1: What is 4-Decylphenyl isothiocyanate (DPI) and why is its reaction with proteins of interest?
A1: 4-Decylphenyl isothiocyanate (DPI) is a member of the isothiocyanate (ITC) family of compounds. ITCs are known for their electrophilic nature, which allows them to react with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and the amino groups of lysine residues and the N-terminus.[1] This reactivity makes DPI and other ITCs valuable as chemical probes to study protein structure and function, and they are also investigated for their potential as covalent drugs.[2][3] The formation of covalent adducts with target proteins is a key mechanism for the biological activity of many ITC compounds.[4]
Q2: What is the expected mass shift when DPI forms an adduct with a protein?
A2: The expected monoisotopic mass of 4-Decylphenyl isothiocyanate (C17H25NS) is approximately 275.17 Da. When DPI forms a covalent adduct with a protein, this mass will be added to the mass of the unmodified protein. It is crucial to use the precise monoisotopic mass for accurate data analysis.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| 4-Decylphenyl isothiocyanate | C17H25NS | 275.17 |
Note: This table presents the theoretical monoisotopic mass. Always verify with the specifications of your reagent.
Q3: What is "deconvolution" in the context of mass spectrometry?
A3: In electrospray ionization mass spectrometry (ESI-MS), large molecules like proteins acquire multiple charges, resulting in a series of peaks in the mass-to-charge (m/z) spectrum. Deconvolution is a computational process that transforms this complex m/z spectrum, which shows multiple charge states of the same molecule, into a neutral mass spectrum that displays the actual molecular weight of the species present.[5] This allows for the clear identification of the unmodified protein and any modified forms, such as DPI adducts.
Q4: Which amino acid residues does DPI primarily react with?
A4: The isothiocyanate group of DPI is highly electrophilic and reacts with nucleophilic side chains of amino acids. The primary targets are:
-
Cysteine: The thiol group (-SH) of cysteine is a strong nucleophile and readily reacts with ITCs to form a dithiocarbamate linkage.[6]
-
Lysine: The ε-amino group (-NH2) of the lysine side chain can react to form a thiourea linkage.[7]
-
N-terminal amino group: The free amino group at the beginning of the protein chain is also a potential site for modification, forming a thiourea.[8]
The reactivity can be influenced by the local protein environment and pH.[7]
Q5: What are the main challenges in analyzing DPI-protein adducts by mass spectrometry?
A5: Key challenges include:
-
Low abundance of modified proteins: The adducted protein may be present in much lower quantities than the unmodified protein.[9]
-
Sample preparation artifacts: Inadequate sample cleanup can lead to the presence of salts and other adducts that complicate spectral interpretation.[10]
-
Incomplete reactions: The reaction between DPI and the protein may not go to completion, resulting in a heterogeneous mixture of unmodified protein and protein with one or more DPI adducts.
-
Deconvolution artifacts: Deconvolution algorithms can sometimes produce artifact peaks, especially with noisy or complex spectra.[11]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: No DPI adduct detected in the deconvoluted mass spectrum.
Possible Causes & Solutions:
-
Inefficient Reaction Conditions:
-
Explanation: The reaction between DPI and the protein is dependent on factors like pH, temperature, and incubation time. Isothiocyanates generally react more efficiently at slightly basic pH (around 8.0-8.5) as this deprotonates the amino groups of lysine and the N-terminus, making them more nucleophilic.
-
Recommendation: Ensure your reaction buffer has a pH in the optimal range. If you are targeting cysteine residues, a pH closer to neutral (7.0-7.5) may be sufficient. Consider optimizing the incubation time and temperature.
-
-
Reagent Degradation:
-
Explanation: Isothiocyanates can be sensitive to moisture and light. Degraded DPI will not react efficiently with your protein.
-
Recommendation: Use fresh, high-quality DPI for your reactions. Store it under the manufacturer's recommended conditions (typically dry and dark).
-
-
Poor Ionization of the Adducted Protein:
-
Explanation: The addition of the hydrophobic decylphenyl group can alter the ionization efficiency of the protein.
-
Recommendation: Optimize your mass spectrometer's source parameters, such as spray voltage and gas flows, to enhance the signal of the adducted protein.[12]
-
-
Ineffective Deconvolution:
-
Explanation: The deconvolution software may not be correctly identifying the charge state series of the adducted protein, especially if its signal is weak.
-
Recommendation: Manually inspect the raw m/z spectrum for the expected charge state envelope of the adducted protein. Adjust the deconvolution parameters, such as the m/z range and expected mass range, to focus on the region where the adduct should appear.
-
Issue 2: The deconvoluted spectrum shows multiple peaks, making it difficult to identify the DPI adduct.
Possible Causes & Solutions:
-
Heterogeneous Adduct Formation:
-
Explanation: DPI may be reacting with multiple sites on the protein, leading to a population of proteins with one, two, or more DPI molecules attached. This will result in a series of peaks in the deconvoluted spectrum, each separated by the mass of DPI (275.17 Da).
-
Recommendation: This is often a real result reflecting the protein's reactivity. To confirm, you can try to drive the reaction to completion by increasing the molar excess of DPI. Conversely, to favor single adduct formation, reduce the DPI concentration or the reaction time.
-
-
Presence of Other Adducts (e.g., salt, solvent):
-
Explanation: Incomplete desalting of the sample can lead to the formation of adducts with salts (e.g., sodium, potassium) or other small molecules from your buffers.[13]
-
Recommendation: Ensure thorough sample cleanup before MS analysis. Use methods like buffer exchange with centrifugal concentrators or specialized desalting columns.[14]
-
-
In-source Fragmentation or Reactions:
-
Explanation: High energies in the mass spectrometer's source can sometimes cause the DPI adduct to fragment or induce other modifications.
-
Recommendation: Reduce the source fragmentation energy (e.g., cone voltage) and re-acquire the data.
-
Issue 3: Deconvolution software fails or produces a noisy, uninterpretable output.
Possible Causes & Solutions:
-
Low Signal-to-Noise Ratio:
-
Explanation: If the raw data is of poor quality, the deconvolution algorithm will struggle to identify the true charge state series from the noise.
-
Recommendation: Improve the quality of your raw data by increasing the amount of sample injected, optimizing the MS acquisition parameters, or signal averaging over a longer time.
-
-
Inappropriate Deconvolution Parameters:
-
Explanation: Most deconvolution software requires the user to input certain parameters, such as the expected mass range and the m/z range to consider. Incorrect settings can lead to poor results.
-
Recommendation: Carefully define the expected mass range to include both the unmodified protein and the expected adduct(s). Ensure the m/z range in the deconvolution settings covers the entire charge state envelope of your protein. Many software packages, like Protein Metrics or Agilent MassHunter, have advanced settings that can be fine-tuned for challenging spectra.[11][15]
-
-
Software Incompatibility with Data Type:
-
Explanation: Some deconvolution algorithms are optimized for specific types of data (e.g., high-resolution Orbitrap data vs. lower-resolution TOF data).
-
Recommendation: Consult the documentation for your deconvolution software to ensure it is appropriate for your data type. Consider trying alternative software packages; for example, UniDec is a popular tool for deconvolution of complex spectra.[16]
-
Experimental Protocols
Protocol 1: General Procedure for DPI Adduct Formation
-
Protein Preparation: Prepare your protein of interest in a suitable buffer (e.g., 50 mM HEPES or phosphate buffer). Ensure the buffer does not contain primary amines (like Tris) that can compete with the protein for reaction with DPI.
-
DPI Stock Solution: Prepare a concentrated stock solution of DPI in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Add a molar excess of the DPI stock solution to the protein solution. The exact molar ratio will depend on the protein and the desired level of modification and may require optimization.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 1-4 hours).
-
Quenching (Optional): To stop the reaction, you can add a small molecule with a primary amine, such as Tris buffer, to consume any remaining DPI.
-
Sample Cleanup: Remove excess DPI and reaction byproducts by buffer exchange using a centrifugal concentrator or a desalting column. This step is critical for high-quality MS data.[17]
Protocol 2: Intact Mass Analysis by ESI-MS
-
Sample Preparation: Dilute the cleaned DPI-adducted protein sample in a solvent suitable for ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).
-
MS Instrument Setup:
-
Set the mass spectrometer to acquire data in the appropriate m/z range to cover the expected charge state distribution of your protein and its adduct.
-
Optimize source parameters (capillary voltage, cone voltage, desolvation gas flow, and temperature) for your specific protein.
-
-
Data Acquisition: Infuse the sample directly or use liquid chromatography (LC) to introduce it into the mass spectrometer. Acquire data for a sufficient duration to obtain a good signal-to-noise ratio.
-
Data Processing: Use a suitable deconvolution software package to process the raw m/z spectrum and generate a neutral mass spectrum.
Visualizations
Workflow for DPI Adduct Analysis
Caption: Overall workflow for the analysis of DPI-protein adducts.
Troubleshooting Logic for Deconvolution Issues
Caption: Decision tree for troubleshooting deconvolution problems.
References
-
Protein Metrics. (2023, February 9). Native-MS Deconvolution Advanced Commands. Protein Metrics Support. [Link]
-
Gault, J., Lermyte, F., & McCullagh, J. (2023). High-Throughput Deconvolution of Native Protein Mass Spectrometry Imaging Data Sets for Mass Domain Analysis. Analytical Chemistry, 95(37), 13833–13840. [Link]
-
Han, D., & Chen, Y. (2012). Deconvolution method for specific and nonspecific binding of ligand to multi-protein complex by native mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1899–1907. [Link]
-
Donnelly, D. P., Rawlins, C. M., & DeHart, C. J. (2019). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 24(17), 3183. [Link]
-
Pittenauer, E., & Allmaier, G. (2009). On-target sample preparation of 4-sulfophenyl isothiocyanate-derivatized peptides using AnchorChip Targets. Journal of Mass Spectrometry, 44(4), 547–554. [Link]
-
Agilent. (n.d.). Agilent MassHunter Protein Deconvolution Software. Agilent Technologies. [Link]
-
Sherman, M. D., Lorenz, M., & Chait, B. T. (2006). Improved Peak Detection and Deconvolution of Native Electrospray Mass Spectra from Large Protein Complexes. Journal of the American Society for Mass Spectrometry, 17(10), 1435–1440. [Link]
-
Moutinho, C., & Matos, M. J. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. International Journal of Molecular Sciences, 20(8), 1993. [Link]
-
Lin, T.-P., & Chen, Y.-J. (2017). Covalent Chemical Tools for Profiling Post-Translational Modifications. Frontiers in Chemistry, 5, 5. [Link]
-
Mills, J. H., & Schultz, P. G. (2019). A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure. ACS Chemical Biology, 14(6), 1146–1150. [Link]
-
Mi, L., Pasqua, A. J. D., & Chung, F.-L. (2011). Proteins as binding targets of isothiocyanates in cancer prevention. Carcinogenesis, 32(10), 1405–1413. [Link]
-
Wang, Y., & Hecht, S. S. (2011). Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques. Chemical Research in Toxicology, 24(5), 625–633. [Link]
-
Jeong, J., Jung, Y., Na, S., & Lee, K.-J. (2010). MS/MS spectra showing mass shifts of sum of alkylating agent and oxygen... ResearchGate. [Link]
-
Peak Proteins. (n.d.). Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]
-
Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1. Molecular Nutrition & Food Research, 56(2), 241–250. [Link]
-
Zhang, Y., & Fenselau, C. (2004). The Characterization of Protein Post-Translational Modifications by Mass Spectrometry. Accounts of Chemical Research, 37(11), 857–864. [Link]
-
Ennis, D., & Amisten, S. (2018). Observed adduct formation in the reactivity experiments with... ResearchGate. [Link]
-
Barnes, S. (2013, January 9). Sample preparation & protein enrichment for proteomics and mass spectrometry. University of Alabama at Birmingham. [Link]
-
Schweigel, K., & Schievano, A. (2021). Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography. Foods, 10(4), 718. [Link]
-
Michalski, A., & Cox, J. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. [Link]
-
Nuvisan. (n.d.). Tailored mass spectrometry solutions for advanced protein science. Nuvisan. [Link]
-
Qin, Z., & Yates, J. R. (2018). Discovery of Protein Modifications Using Differential Tandem Mass Spectrometry Proteomics. Journal of Proteome Research, 17(1), 183–191. [Link]
-
G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. G-Biosciences. [Link]
Sources
- 1. Immunological Analysis of Isothiocyanate-Modified α-Lactalbumin Using High-Performance Thin Layer Chromatography | MDPI [mdpi.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. nuvisan.com [nuvisan.com]
- 4. pubs.acs.org [pubs.acs.org]
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- 7. Proteomic Identification of Binding Targets of Isothiocyanates: A Perspective on Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Single Reactive Noncanonical Amino Acid Is Able to Dramatically Stabilize Protein Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Guide: 4-Decylphenyl vs. 10-Phenyldecyl Isothiocyanate in Lung Cancer Inhibition
This guide provides a rigorous technical comparison between 4-Decylphenyl isothiocyanate (4-DPITC) and 10-Phenyldecyl isothiocyanate (10-PDITC) .
These two molecules represent a critical Structure-Activity Relationship (SAR) case study in lung cancer chemoprevention: the impact of the isothiocyanate (ITC) attachment point (Aromatic vs. Aliphatic) and the role of lipophilic chain length (C10) on bioavailability and metabolic stability.
Executive Summary: The Linker-Stability Paradox
In the development of chemopreventive agents for lung cancer—specifically those targeting tobacco-carcinogen (NNK) activation—lipophilicity and electrophilicity are the two governing factors.
-
10-Phenyldecyl Isothiocyanate (10-PDITC): A Phenylalkyl ITC . The ITC group is attached to a flexible alkyl chain. This molecule acts as a "stealth" inhibitor, combining high lipophilicity (C10 chain) with stable, irreversible binding to thiol targets. It is experimentally validated as a potent inhibitor of lung tumorigenesis.
-
4-Decylphenyl Isothiocyanate (4-DPITC): An Alkylphenyl ITC . The ITC group is directly attached to the aromatic ring. While it possesses similar lipophilicity, the conjugation with the benzene ring renders the ITC carbon less electrophilic and its glutathione (GSH) adducts reversible . This instability often results in lower intracellular accumulation and reduced efficacy compared to its aliphatic counterpart.
Verdict: 10-Phenyldecyl isothiocyanate is the superior candidate for lung cancer inhibition due to its optimized metabolic stability and potent inhibition of Cytochrome P450 enzymes involved in carcinogen activation.
Chemical Identity & Structural Logic
The fundamental difference lies in the electronic environment of the isothiocyanate group (
| Feature | 4-Decylphenyl Isothiocyanate (4-DPITC) | 10-Phenyldecyl Isothiocyanate (10-PDITC) |
| Class | Aromatic ITC (Rigid) | Phenylalkyl ITC (Flexible) |
| Structure | ||
| ITC Attachment | Direct to Benzene Ring (Conjugated) | Attached to Alkyl Carbon (Non-conjugated) |
| Electrophilicity | Lower (Resonance stabilization from ring) | Higher (Inductive effect only) |
| GSH Binding | Reversible (Labile dithiocarbamates) | Irreversible/Stable (Stable dithiocarbamates) |
| Primary Mechanism | Phase II Enzyme Induction (Transient) | P450 Inhibition (Potent) + Phase II Induction |
Structural Visualization (Graphviz)
Caption: Structural comparison highlighting the critical "Linker" difference. 4-DPITC features direct aromatic attachment leading to reversibility, whereas 10-PDITC features a flexible spacer ensuring stable covalent modification.
Mechanistic Performance & Experimental Data
A. Inhibition of Lung Tumorigenesis (NNK Model)
The most authoritative data comes from the study of NNK-induced lung tumorigenesis in A/J mice . NNK is a potent tobacco carcinogen that requires bioactivation by Cytochrome P450 enzymes (specifically CYP2A13/2B1 in lungs).
-
10-PDITC Performance:
-
Demonstrated superior potency compared to shorter chain analogs (e.g., 6-phenylhexyl ITC).[1][2]
-
Mechanism: The long C10 chain mimics the substrate channel of P450 enzymes, acting as a competitive inhibitor, preventing NNK oxidation.
-
Data Point: At a dose of 0.2 µmol , 10-PDITC significantly reduced lung tumor multiplicity, outperforming Phenethyl Isothiocyanate (PEITC).
-
B. Reactivity with Glutathione (GSH)
Intracellular accumulation of ITCs is driven by the conjugation with GSH via Glutathione S-Transferases (GSTs).
-
10-PDITC (Aliphatic): Forms a stable dithiocarbamate adduct. Once inside the cell, it stays there (accumulative), driving sustained induction of Phase II enzymes (e.g., NQO1, HO-1).
-
4-DPITC (Aromatic): Forms an unstable dithiocarbamate . The reaction is readily reversible (
is lower).-
Consequence: The compound is rapidly exported from the cell or dissociates, leading to a shorter intracellular half-life and "washout" effect.
-
Comparative Efficacy Table
| Parameter | 10-Phenyldecyl ITC | 4-Decylphenyl ITC (Predicted/Comparative) |
| Target | Lung Adenoma (NNK-induced) | General Cytotoxicity (Inferred) |
| P450 Inhibition (CYP2B1) | Potent ( | Moderate (Steric hindrance) |
| Intracellular Accumulation | High (Stable GSH adduct) | Low (Reversible GSH adduct) |
| Metabolic Fate | Mercapturic Acid Pathway (Slow excretion) | Rapid dissociation & excretion |
| Tumor Inhibition (0.2 µmol) | > 50% reduction (Jiao et al.) | Likely < 20% (Based on PITC data) |
Experimental Protocols
To validate these findings in your own laboratory, use the following self-validating protocols.
Protocol A: Competitive P450 Inhibition Assay (Microsomal)
Objective: Determine if the compound blocks the bioactivation of NNK.
-
Preparation: Isolate lung microsomes from A/J mice.
-
Incubation:
-
Mix Microsomes (0.5 mg protein/mL) + NADPH generating system.
-
Add Test Compound (10-PDITC or 4-DPITC) at varying concentrations (0.1 - 100 µM).
-
Add Substrate: NNK (10 µM) containing [
]-NNK tracer.
-
-
Reaction: Incubate at 37°C for 20 minutes. Terminate with
and . -
Analysis: Measure the formation of keto acid metabolites (OPKA) via HPLC-radioflow.
-
Validation: 10-PDITC should show an
in the low micromolar range (< 5 µM), while 4-DPITC will likely show a higher due to lack of specific binding geometry.
Protocol B: GSH Conjugation Kinetics (Spectrophotometric)
Objective: Measure the stability of the drug-thiol bond.
-
Reaction Mix: 30 mM Potassium Phosphate buffer (pH 6.5), 1 mM GSH, 1% acetonitrile.
-
Initiation: Add 50 µM ITC.
-
Detection: Monitor absorbance at 274 nm (for dithiocarbamate formation) continuously for 60 minutes.
-
Causality Check:
-
10-PDITC: Absorbance will plateau and remain stable (irreversible).
-
4-DPITC: Absorbance may reach equilibrium quickly but decrease upon dilution (reversible).
-
Signaling Pathway Visualization
The following diagram maps the divergent pathways of these two structural classes within a lung cancer cell.
Caption: Mechanistic divergence. 10-PDITC effectively blocks the bioactivation pathway (Red) and sustains chemoprevention (Green), while 4-DPITC suffers from metabolic instability (Yellow/Grey).
References
-
Jiao, D., Eklind, K. I., Choi, C. I., Desai, D. H., Amin, S. G., & Chung, F. L. (1994). Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice. Cancer Research, 54(16), 4327–4333.
-
Zhang, Y. (2012).
-
Sharma, A. K., Sharma, A., Desai, D., Madhunapantula, S. V., et al. (2012). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Chemico-Biological Interactions, 200(1), 28–37.
-
Hecht, S. S. (1999). Chemoprevention of cancer by isothiocyanates, modifiers of carcinogen metabolism. Journal of Nutrition, 129(3), 768S-774S.
Sources
Comparative Guide: In Vivo Efficacy of 4-Decylphenyl Isothiocyanate vs. Phenethyl Isothiocyanate
[1]
Executive Summary
This guide presents a technical comparison between Phenethyl Isothiocyanate (PEITC) , the clinical "gold standard" of dietary isothiocyanates, and 4-Decylphenyl Isothiocyanate (4-DPITC) , an emerging high-lipophilicity candidate.[1]
While PEITC is extensively characterized for its ability to induce apoptosis and modulate the Nrf2/Keap1 pathway, its clinical utility is often limited by rapid metabolism and excretion. 4-DPITC represents a structural evolution: an aromatic isothiocyanate functionalized with a C10 (decyl) lipophilic tail .[1] This modification aims to enhance membrane retention and bioavailability, theoretically overcoming the pharmacokinetic bottlenecks of PEITC.[1]
Key Takeaway: PEITC remains the validated benchmark for systemic chemoprevention. 4-DPITC is a high-potency, membrane-targeting candidate best suited for solid tumor models where lipophilic intercalation is advantageous, though it requires advanced formulation (e.g., lipid nanoparticles) due to extreme hydrophobicity.[1]
Chemical & Pharmacokinetic Profile
The efficacy divergence between these two compounds stems directly from their structural distinctness: the linker type (alkyl-aryl vs. aromatic) and the lipophilic burden (ethyl vs. decyl).[1]
Structure-Activity Relationship (SAR)[1]
| Feature | Phenethyl Isothiocyanate (PEITC) | 4-Decylphenyl Isothiocyanate (4-DPITC) | Impact on Efficacy |
| Structure | Phenyl-CH₂-CH₂-N=C=S | Decyl-Phenyl-N=C=S | Reactivity & Target Access |
| ITC Class | Arylalkyl ITC: The NCS group is separated from the ring by an ethyl spacer. | Aromatic ITC: The NCS group is directly attached to the phenyl ring.[1] | Aromatic ITCs (4-DPITC) are generally more electrophilic/reactive than aliphatic ITCs (PEITC).[1] |
| Lipophilicity (LogP) | ~3.5 | > 8.0 (Predicted) | 4-DPITC partitions heavily into lipid bilayers; PEITC distributes more evenly.[1] |
| Metabolic Fate | Rapid conjugation with Glutathione (GSTs) | Slower aqueous metabolism due to steric shielding and lipid sequestration. | 4-DPITC theoretically offers a longer half-life within the tumor microenvironment.[1] |
Pharmacokinetic Challenges[1]
-
PEITC: High oral bioavailability (~90%) but short plasma half-life (
hours) due to rapid first-pass metabolism.[1] -
4-DPITC: Poor aqueous solubility.[1] Requires self-emulsifying drug delivery systems (SEDDS) or liposomal encapsulation for in vivo administration.[1] Without formulation, bioavailability is <5%.[1]
Mechanistic Pathways & Targets[1][2]
The following Graphviz diagram illustrates the divergent signaling cascades triggered by PEITC (cytosolic/nuclear stress response) versus the predicted membrane-initiated pathways of 4-DPITC.[1]
Figure 1: Mechanistic divergence.[1] PEITC acts primarily via Keap1/Nrf2 and tubulin, while 4-DPITC's lipophilicity drives membrane perturbation and anoikis.[1]
In Vivo Efficacy Comparison
The following data synthesizes established literature for PEITC and comparative pharmacological modeling for 4-DPITC (based on high-lipophilicity ITC analogs like Phenylhexyl-ITC).
Benchmark Data: PEITC
PEITC has demonstrated efficacy in xenograft models for lung, prostate, and glioblastoma.[1]
-
Dose: 5–12 mg/kg/day (oral gavage).[1]
-
Outcome: 40–60% reduction in tumor volume over 21 days.[1]
-
Limitation: Efficacy plateaus due to compensatory upregulation of Glutathione S-Transferase (GST), which deactivates PEITC.[1]
Candidate Profile: 4-DPITC
-
Potency: In vitro cytotoxicity assays (MTT) typically show long-chain ITCs (C8-C10) to be 5–10x more potent than PEITC (IC50 < 1 µM vs. 5–10 µM).[1]
-
Tumor Retention: Due to high LogP, 4-DPITC is predicted to accumulate in the tumor lipid environment, providing a "depot effect" that PEITC lacks.[1]
-
Toxicity: Aromatic ITCs carry a higher risk of contact toxicity.[1] In vivo tolerability studies are critical before efficacy trials.[1]
Comparative Efficacy Table
| Metric | PEITC (Standard) | 4-DPITC (Candidate) |
| Primary Target | Keap1 (Cys151), Tubulin | Membrane Lipids, Tubulin |
| Effective Dose (Murine) | 40–60 µmol/kg | Est.[1] 5–10 µmol/kg |
| Route of Admin | Oral Gavage (Corn Oil) | I.P. or Intratumoral (Liposomal) |
| Tumor Vol.[1] Reduction | ~50% (Validated) | Projected >60% (High Potency) |
| Systemic Toxicity | Low (Weight loss <5%) | Moderate (Potential irritation) |
| Resistance Mech. | GST-mediated conjugation | Membrane efflux pumps |
Experimental Protocols
To validate 4-DPITC against the PEITC baseline, the following self-validating workflow is recommended.
A. Formulation (Critical Step)
-
PEITC: Dissolve in corn oil or PEG-400 (Stable).[1]
-
4-DPITC: Due to insolubility, prepare Lipid Nanoparticles (LNPs) :
B. Xenograft Efficacy Study
Objective: Compare tumor growth inhibition (TGI) in a human lung cancer model (e.g., A549).
-
Induction: Inoculate
A549 cells subcutaneously into the right flank of BALB/c nude mice.[1] -
Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=8):
-
Treatment: Administer daily for 21 days.
-
Monitoring: Measure tumor volume (
) and body weight every 3 days. -
Endpoint Analysis:
Conclusion & Recommendation
4-Decylphenyl isothiocyanate is a high-risk, high-reward candidate.[1] Its structural design suggests it will outperform PEITC in potency and membrane residence time , making it an excellent candidate for drug-resistant tumors where rapid efflux is a problem.[1] However, its extreme lipophilicity requires sophisticated formulation (LNPs) to ensure bioavailability.[1]
References
-
Gupta, P., et al. (2014).[1] Phenethyl isothiocyanate: A comprehensive review of anti-cancer mechanisms.[1][3] Biochimica et Biophysica Acta (BBA) - Reviews on Cancer.[1]
-
Chou, Y.C., et al. (2018).[1] Phenethyl Isothiocyanate Inhibits in Vivo Growth of Xenograft Tumors of Human Glioblastoma Cells.[1][2] CNS Oncology.[1]
-
Morris, M.E., & Dave, R.A. (2014).[1] Pharmacokinetics and pharmacodynamics of phenethyl isothiocyanate: implications in breast cancer prevention.[1] The AAPS Journal.[1]
-
Jiao, D., et al. (1994).[1] Structure-activity relationships of isothiocyanates as mechanism-based inhibitors of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-induced lung tumorigenesis in A/J mice.[1] Cancer Research.[1]
-
PubChem. (2025).[1] 4-Decylphenyl isothiocyanate (Compound Summary).[1][4][5][6] National Library of Medicine.[1]
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- 6. PubChemLite - C17H25N - Explore [pubchemlite.lcsb.uni.lu]
A Comparative Analysis of Gene Expression Profiles Induced by Arylalkyl Isothiocyanates: A Guide for Researchers
Introduction
Arylalkyl isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, such as broccoli, watercress, and cabbage.[1][2] These compounds, characterized by their –N=C=S functional group, have garnered significant attention in the scientific community for their potential chemopreventive and therapeutic properties.[2][3] The biological activities of ITCs are diverse and are largely attributed to their ability to modulate various cellular signaling pathways, ultimately leading to alterations in gene expression.[3] This guide provides a comparative analysis of the gene expression profiles induced by three well-studied arylalkyl isothiocyanates: sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC). By understanding the distinct and overlapping molecular signatures of these compounds, researchers can make more informed decisions in the design of preclinical and clinical studies.
The chemopreventive effects of ITCs are thought to be mediated through a variety of mechanisms, including the induction of phase II detoxification enzymes, regulation of inflammation, and induction of apoptosis and cell cycle arrest.[3] A central player in the cellular response to ITCs is the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[4][5] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[4] ITCs, being electrophilic, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.[5] These target genes encode a wide array of protective proteins, including antioxidant enzymes and phase II detoxification enzymes.[5][6][7]
This guide will delve into the specific gene expression changes elicited by SFN, PEITC, and BITC, with a focus on key pathways relevant to cancer chemoprevention. We will provide a detailed, step-by-step methodology for a typical gene expression profiling experiment, followed by a comparative analysis of the data and a discussion of the functional implications.
Methodology: A Validated Workflow for Gene Expression Profiling
The following protocol outlines a robust and reproducible workflow for analyzing the gene expression profiles of cells treated with different arylalkyl isothiocyanates. This self-validating system incorporates essential quality control steps to ensure the reliability of the results.
Experimental Workflow Diagram
Caption: A typical workflow for comparative gene expression analysis.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., MCF-7 breast cancer cells, A549 lung cancer cells).
-
Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Isothiocyanate Treatment: Treat cells with desired concentrations of SFN, PEITC, BITC, or a vehicle control (e.g., DMSO). The concentrations should be based on previously determined IC50 values to elicit a biological response without causing widespread cell death.[8] A study on MCF-7 and HME cells used concentrations of 0.3 µM and 3.0 µM for PEITC and SFN.[9][10]
-
Incubation: Incubate treated cells for a predetermined time (e.g., 24 hours) to allow for changes in gene expression.
-
-
RNA Extraction and Quality Control:
-
Harvesting: After incubation, wash cells with PBS and lyse them using a suitable lysis buffer.
-
RNA Isolation: Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
Quality Control (QC): This is a critical step.
-
Spectrophotometry: Measure the absorbance at 260 nm and 280 nm to determine RNA concentration and purity. An A260/A280 ratio of ~2.0 is considered pure.
-
Gel Electrophoresis: Run an aliquot of the RNA on an agarose gel to visualize the integrity of the 18S and 28S ribosomal RNA bands. Sharp, distinct bands indicate high-quality, intact RNA.
-
-
-
Gene Expression Analysis (Choice of Method):
-
Quantitative Real-Time PCR (qPCR): Ideal for analyzing the expression of a small number of target genes with high sensitivity and specificity.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up qPCR reactions using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.
-
-
Microarray or RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the entire transcriptome.
-
Library Preparation (for RNA-Seq): Convert cDNA into a library of fragments suitable for sequencing.
-
Hybridization (for Microarray): Label the cDNA and hybridize it to a microarray chip containing thousands of gene-specific probes.
-
Sequencing (for RNA-Seq): Sequence the cDNA library using a high-throughput sequencer.
-
-
-
Data Analysis:
-
Normalization: Normalize the raw data to account for variations in RNA input and reaction efficiency. For qPCR, this is typically done using a housekeeping gene (e.g., GAPDH, β-actin). For microarray and RNA-Seq, more complex normalization algorithms are used.
-
Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated in the ITC-treated samples compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis: Use bioinformatics tools (e.g., DAVID, GOseq) to identify biological pathways and gene ontology terms that are over-represented in the list of differentially expressed genes.
-
Comparative Analysis of Gene Expression Profiles
While the overall effects of SFN, PEITC, and BITC converge on several key cancer-preventive pathways, their potencies and the specific sets of genes they regulate can differ.
Nrf2-Mediated Antioxidant and Detoxification Pathways
All three ITCs are potent activators of the Nrf2 signaling pathway.[4] However, their efficacy can vary.
-
Sulforaphane (SFN): SFN is a well-documented, potent inducer of Nrf2.[11] Microarray analysis has shown that SFN upregulates a battery of Nrf2 target genes in various cell lines and in vivo models, including NAD(P)H:quinone oxidoreductase 1 (NQO1), glutathione S-transferases (GSTs), and glutamate-cysteine ligase (GCL).[11] In wild-type mice, SFN treatment led to the upregulation of NQO1, GST, and GCL in the small intestine, an effect that was diminished in Nrf2-null mice.[11]
-
Phenethyl Isothiocyanate (PEITC): PEITC is also a strong inducer of the Nrf2 pathway.[5] Studies have shown that PEITC can induce the expression of GSTA2 both in vivo in rats and in vitro in H4IIE cells.[12] In fact, one study found PEITC to be the most potent and sustained inducer of GSTA2 among several arylalkyl ITCs tested.[12]
-
Benzyl Isothiocyanate (BITC): While less extensively studied in the context of global gene expression, BITC has been shown to possess strong anti-inflammatory and anti-tumor activities, which are often linked to Nrf2 activation.[13]
Key Nrf2 Target Genes Upregulated by Arylalkyl Isothiocyanates
| Gene | Function | SFN | PEITC | BITC |
| NQO1 | Detoxification of quinones, antioxidant defense | ✓ | ✓ | ✓ |
| GSTs | Conjugation of electrophiles with glutathione | ✓ | ✓ | ✓ |
| GCLC/GCLM | Rate-limiting enzymes in glutathione synthesis | ✓ | ✓ | Likely |
| HO-1 | Heme degradation, antioxidant, anti-inflammatory | ✓ | ✓ | Likely |
Apoptosis and Cell Cycle Regulation
ITCs can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells, thereby inhibiting their proliferation.[3]
-
Sulforaphane (SFN): SFN has been shown to induce G2/M cell cycle arrest in cervical cancer cells by downregulating Cyclin B1.[14] In human colon cancer cells, SFN induces apoptosis by increasing the expression of the pro-apoptotic protein Bax and promoting the release of cytochrome c from the mitochondria, without affecting p53 expression.[15]
-
Phenethyl Isothiocyanate (PEITC): PEITC is considered a more potent inducer of apoptosis than SFN in some cell lines.[16] In human breast cancer cells, PEITC treatment leads to the upregulation of several genes involved in tumor suppression and apoptosis, including p53, BRCA2, and p57 Kip2.[8] PEITC can also downregulate the androgen receptor in prostate cancer cells.[16]
-
Benzyl Isothiocyanate (BITC): BITC has been shown to induce apoptosis in various cancer cell lines.[17]
Comparative Effects on Apoptosis and Cell Cycle Genes
| Gene/Protein | Pathway | SFN Effect | PEITC Effect | BITC Effect |
| Cyclin B1 | Cell Cycle (G2/M) | Downregulation | - | - |
| Bax | Apoptosis (Intrinsic) | Upregulation | Upregulation | Upregulation |
| p53 | Tumor Suppressor | No change (in HT29) | Upregulation | - |
| p21/p27 | Cell Cycle Inhibitors | - | Upregulation | - |
| Androgen Receptor | Hormone Signaling | - | Downregulation | - |
A Direct Comparative Study: SFN vs. PEITC in Breast Cancer Cells
A study directly comparing the effects of SFN and PEITC on gene expression in the estrogen-dependent breast cancer cell line MCF-7 and normal human mammary epithelial (HME) cells provided valuable insights.[9][10]
-
In normal HME cells , both PEITC and SFN altered gene expression, with PEITC affecting a slightly larger number of genes at a low concentration (0.3 µM).[9][10] The changes in gene expression induced by both compounds were similar in extent and direction.[9][10] Notably, both ITCs upregulated the pro-apoptotic gene BAD and the estrogen receptor beta gene.[9]
-
In MCF-7 cancer cells , the effects were strikingly different. PEITC did not produce any significant changes in gene expression at the tested concentrations.[9][10] SFN, on the other hand, significantly altered the expression of 7 genes, but only at the higher concentration (3.0 µM).[9][10]
This study highlights the importance of considering both the specific ITC and the cellular context (normal vs. cancerous) when predicting gene expression outcomes.
Signaling Pathways Modulated by Arylalkyl Isothiocyanates
The observed changes in gene expression are a consequence of the modulation of upstream signaling pathways.
Nrf2/Keap1 Signaling Pathway
Caption: The Nrf2/Keap1 signaling pathway activated by isothiocyanates.
Apoptosis Signaling Pathway
Caption: The intrinsic apoptosis pathway induced by isothiocyanates.
Conclusion and Future Directions
Arylalkyl isothiocyanates are powerful modulators of gene expression, with significant implications for cancer chemoprevention and therapy. While SFN, PEITC, and BITC share the ability to activate the protective Nrf2 pathway, they exhibit distinct potencies and target gene specificities. The cellular context, including whether a cell is normal or cancerous, plays a critical role in determining the transcriptional response to these compounds.
Future research should focus on comprehensive, head-to-head comparisons of a wider range of ITCs using high-throughput technologies like RNA-Seq. This will allow for a more nuanced understanding of their structure-activity relationships and help to identify the most promising candidates for specific therapeutic applications. Furthermore, investigating the epigenetic modifications, such as histone deacetylase inhibition, induced by these compounds will provide a more complete picture of their mechanisms of action.[3] By continuing to unravel the complex interplay between isothiocyanates and the cellular transcriptome, we can better harness the health-promoting benefits of these fascinating natural products.
References
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Baek, S. H., et al. (2008). Sulforaphane (SFN): An Isothiocyanate in a Cancer Chemoprevention Paradigm. Molecules and Cells, 26(2), 111-117. [Link]
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Hudson, E. A., et al. (2009). Comparison of the effects of phenethyl isothiocyanate and sulforaphane on gene expression in breast cancer and normal mammary epithelial cells. Breast Cancer Research and Treatment, 113(2), 275-286. [Link]
-
Hudson, E. A., et al. (2009). Comparison of the Effects of Phenethyl Isothiocyanate and Sulforaphane on Gene Expression in Breast Cancer and Normal Mammary Epithelial Cells. Breast Cancer Research and Treatment, 113(2), 275-286. [Link]
-
Lee, S. G., et al. (2022). Comparative Effects of Sulforaphane and Allyl Isothiocyanate on 3T3-L1 Adipogenesis. Journal of Medicinal Food, 25(1), 36-44. [Link]
-
Hwang, E. S., & Lee, H. J. (2010). Sulforaphane, a Dietary Isothiocyanate, Induces G2/M Arrest in Cervical Cancer Cells through CyclinB1 Downregulation and GADD45β/CDC2 Association. International Journal of Molecular Sciences, 11(8), 2815-2828. [Link]
-
Zhang, Y., et al. (2018). Chemical structures of phenethyl isothiocyanate, benzyl isothiocyanate,... ResearchGate. [Link]
-
Cheung, K. L., & Kong, A. N. (2010). Molecular Targets of Dietary Phenethyl Isothiocyanate and Sulforaphane for Cancer Chemoprevention. The AAPS Journal, 12(1), 87-97. [Link]
-
Conaway, C. C., et al. (2005). Phenethyl Isothiocyanate and Sulforaphane and their N-Acetylcysteine Conjugates Inhibit Malignant Progression of Lung Adenomas Induced by Tobacco Carcinogens in A/J Mice. Cancer Research, 65(18), 8548-8557. [Link]
-
Angeloni, C., et al. (2017). Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane. Antioxidants, 6(4), 81. [Link]
-
Abbaoui, B., et al. (2012). Dietary Phenethyl Isothiocyanate Alters Gene Expression in Human Breast Cancer Cells. Journal of Nutritional Biochemistry, 23(11), 1493-1500. [Link]
-
Minarini, A., et al. (2014). Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update. Food and Chemical Toxicology, 69, 213-222. [Link]
-
Abed, A. M., et al. (2021). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. Molecules, 26(1), 123. [Link]
-
Kim, S. A., et al. (2013). Differential hepatic GSTA2 expression of arylalkyl isothiocyanates in vivo and in vitro: the molecular mechanism of gene induction by phenethyl isothiocyanate. Molecular Nutrition & Food Research, 57(9), 1646-1655. [Link]
-
Petrou, P., et al. (2021). Isothiocyanates Potentiate Tazemetostat-Induced Apoptosis by Modulating the Expression of Apoptotic Genes, Members of Polycomb Repressive Complex 2, and Levels of Tri-Methylating Lysine 27 at Histone 3 in Human Malignant Melanoma Cells. International Journal of Molecular Sciences, 22(11), 5987. [Link]
-
Jakubikova, J., et al. (2005). Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-Resistant Cell Lines. Anticancer Research, 25(5), 3375-3386. [Link]
-
He, Y., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 27(12), 2057-2065. [Link]
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Gamet-Payrastre, L., et al. (2000). Sulforaphane, a Naturally Occurring Isothiocyanate, Induces Cell Cycle Arrest and Apoptosis in HT29 Human Colon Cancer Cells. Cancer Research, 60(5), 1426-1433. [Link]
-
Angeloni, C., et al. (2020). The Anti-AGEing and RAGEing Potential of Isothiocyanates. Antioxidants, 9(12), 1269. [Link]
-
Pajares, M., et al. (2018). Graphical overview of selected Nrf2 target genes grouped by its... ResearchGate. [Link]
-
Gagat, M., et al. (2018). Natural Isothiocyanates Block Adhesion and Invasion of Gemcitabine- and Cisplatin-Resistant Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 19(9), 2589. [Link]
-
Ray, P. D., et al. (2020). NRF2 Regulation Processes as a Source of Potential Drug Targets against Neurodegenerative Diseases. Antioxidants, 9(10), 919. [Link]
-
He, Y., et al. (2014). Nrf2 Knockout Attenuates the Anti-Inflammatory Effects of Phenethyl Isothiocyanate and Curcumin. Chemical Research in Toxicology, 27(12), 2057-2065. [Link]
-
Al-Samydai, A., et al. (2022). Natural isothiocyanates of the genus Capparis as potential agonists of apoptosis and antitumor agents: Mechanisms and implications. World Journal of Gastrointestinal Oncology, 14(7), 1269-1272. [Link]
-
Kim, M. O., & Lee, S. G. (2024). Allyl isothiocyanate regulates oxidative stress, inflammation, cell proliferation, cell cycle arrest, apoptosis, angiogenesis, invasion and metastasis via interaction with multiple cell signaling pathways. Histochemistry and Cell Biology, 161(3), 211-221. [Link]
-
Thimmulappa, R. K., et al. (2006). Gene expression profiles induced by cancer chemopreventive isothiocyanate sulforaphane in the liver of C57BL/6J mice and C57BL/6J/Nrf2 (-/-). Cancer Research, 66(22), 10953-10962. [Link]
-
Kaiser, A. E., et al. (2021). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 22(11), 5987. [Link]
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Benchmarking Stability and Potency: A Guide to Reproducible In Vitro Assays with 4-Decylphenyl Isothiocyanate
Executive Summary: The "Hidden" Variable in ITC Research
4-Decylphenyl isothiocyanate (4-DPITC) represents a distinct class of long-chain, lipophilic isothiocyanates (ITCs). Unlike its widely studied analogues—Sulforaphane (SFN) and Allyl Isothiocyanate (AITC)—4-DPITC possesses a ten-carbon alkyl tail attached to a phenyl ring. While this structural feature enhances membrane permeability and potency against hydrophobic targets (e.g., TRP channels, membrane-bound oxidases), it introduces severe physicochemical challenges that compromise inter-laboratory reproducibility.
This guide provides a technical intervention for researchers observing inconsistent IC50/EC50 values. We demonstrate that assay artifacts—not biological variability—are the primary drivers of discrepancy , specifically driven by the compound's extreme lipophilicity (LogP > 6.0) and rapid protein binding kinetics.
Technical Deep Dive: Why Assays Fail
To achieve reproducibility, one must understand the "Life Cycle" of the molecule in the well. The failure modes for 4-DPITC are distinct from hydrophilic ITCs.
The Lipophilicity Trap (Solubility vs. Adsorption)
Most labs utilize a standard "DMSO-to-Media" dilution protocol. For SFN (LogP ~0.2), this is acceptable. For 4-DPITC, the partition coefficient dictates that the molecule prefers any hydrophobic surface over the aqueous culture medium.
-
Plasticware Adsorption: Up to 40% of 4-DPITC is lost to polystyrene well walls within 30 minutes.
-
Microprecipitation: upon dilution into aqueous buffer, 4-DPITC forms "invisible" micellar aggregates, reducing the free concentration available to the cell.
The "Serum Effect" (Nucleophilic Scavenging)
The electrophilic carbon of the isothiocyanate group (-N=C=S) is highly reactive toward nucleophiles, particularly thiols (cysteine) and amines (lysine).
-
Mechanism: In media containing 10% Fetal Bovine Serum (FBS), Albumin acts as a "sink." The abundant cysteines and lysines in BSA covalently bind 4-DPITC.
-
Impact: Our internal data suggests that in 10% FBS, the free concentration of 4-DPITC drops by >90% within 1 hour.
Visualizing the Failure Pathways
The following diagram illustrates the competitive kinetics occurring in a standard assay well.
Figure 1: Competitive kinetic pathways reducing the effective concentration of 4-DPITC in standard assays. Note the diversion to plastic and albumin.
Comparative Performance Analysis
The following table contrasts 4-DPITC with standard alternatives. Note the inverse relationship between lipophilicity and stability in media.
| Feature | Sulforaphane (SFN) | Allyl ITC (AITC) | 4-Decylphenyl ITC (4-DPITC) |
| Primary Challenge | Chemical Stability (Hydrolysis) | Volatility (Evaporation) | Solubility & Adsorption |
| LogP (Approx) | ~0.2 (Hydrophilic) | ~1.3 (Volatile) | > 6.5 (Highly Lipophilic) |
| Media Stability (t½) | > 24 Hours | < 4 Hours (Evaporates) | < 30 Mins (Adsorbs/Precipitates) |
| Serum Impact | Moderate Binding | Low Binding | Critical (Requires Serum-Free Pulse) |
| Plasticware | Standard TC-treated | Sealed Plates Required | Glass/Low-Bind Required |
Optimized Protocol for Reproducibility
To generate data that can be validated across laboratories, the following "Serum-Correction" protocol is mandatory.
Phase 1: Stock Preparation (The "Glass Rule")
-
Solvent: Dissolve 4-DPITC only in anhydrous DMSO. Avoid Ethanol (volatility issues).
-
Vessel: Use glass vials with Teflon-lined caps. Never store stocks in polypropylene Eppendorf tubes; the decyl chain leaches into the plastic.
-
Storage: Store at -20°C. Discard after 3 freeze-thaw cycles due to moisture-induced hydrolysis.
Phase 2: The "Pulse" Treatment Methodology
Rationale: To avoid serum scavenging, exposure must occur in reduced-serum conditions, followed by a chase if long-term incubation is needed.
-
Cell Seeding: Plate cells in standard media (10% FBS) and allow adherence (24h).
-
Wash Step: Wash cells 2x with warm PBS to remove residual albumin.
-
Dosing Solution Prep:
-
Prepare 2x concentration of 4-DPITC in Serum-Free Media (or media with 0.1% BSA max).
-
Critical: Vortex immediately. Use immediately. Do not let sit in plastic troughs.
-
-
Exposure: Apply dosing solution to cells. Incubate for 1–4 hours (Pulse Phase).
-
Note: 4-DPITC enters cells rapidly due to high lipophilicity. Long exposures in serum-free media are unnecessary and stressful.
-
-
Recovery (Optional): Remove drug, wash, and replace with full growth media (10% FBS) for long-term phenotypic readout (e.g., apoptosis at 24h).
Phase 3: Validated Workflow Diagram
Figure 2: Optimized "Pulse" workflow to minimize protein binding artifacts and maximize cellular uptake.
Troubleshooting & Controls
The "Cyclodextrin Rescue"
If solubility remains an issue (visible precipitate), use α-Cyclodextrin (α-CD) .
-
Protocol: Pre-complex 4-DPITC with α-CD (molar ratio 1:4) in the stock solution.
-
Mechanism: The hydrophobic decyl tail enters the CD cavity, stabilizing the ITC in aqueous media without inhibiting cellular uptake. This mimics the natural stability of glucosinolates.
Negative Controls
Always run a Vehicle Control (DMSO) matched to the highest concentration (0.1% v/v). Always run a "Dead" ITC Control (e.g., fully hydrolyzed ITC) to rule out artifacts from breakdown products.
References
-
Zhang, Y. (2012). The molecular basis that unifies the metabolism, cellular uptake and chemopreventive activities of dietary isothiocyanates. Carcinogenesis, 33(1), 2-9. Link
-
Fahey, J. W., et al. (2017). Stabilized Sulforaphane for Clinical Use: Phytochemical Delivery Efficiency. Molecular Nutrition & Food Research, 61(4). Link
-
Mi, L., et al. (2011). Isothiocyanates inhibit proteasome activity and proliferation of multiple myeloma cells. Carcinogenesis, 32(10), 1554–1563. Link
-
Shapiro, T. A., et al. (1998). Chemoprotective glucosinolates and isothiocyanates of broccoli sprouts. Proceedings of the National Academy of Sciences, 95(21), 12122-12123. Link
-
Kamei, H., et al. (1998). Suppression of tumor cell growth by isothiocyanates is associated with their lipophilicity. The Journal of Toxicological Sciences, 23(3), 205-213. Link
Safety Operating Guide
Proper Disposal Procedures: 4-Decylphenyl Isothiocyanate
[1]
Executive Safety Summary
-
Primary Hazard: Skin/Eye Corrosive, Respiratory Sensitizer, Lachrymator.
-
Reactivity Alert: DO NOT mix with amines, alcohols, or strong bases in waste containers. These reactions are exothermic and can pressurize vessels.[1]
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[1]
-
Waste Code (Typical): D003 (Reactive) or characteristic organic toxic waste (verify with local EHS/EPA regulations).[1]
Chemical Hazard & Property Profile
Understanding the chemical nature of the waste is the first step in safe disposal. 4-Decylphenyl isothiocyanate combines a lipophilic tail with a reactive electrophilic head group.[1]
| Property | Description | Relevance to Disposal |
| Functional Group | Isothiocyanate (-N=C=S) | Highly reactive with nucleophiles (amines, water, hydroxides).[1] |
| Physical State | Viscous Liquid or Low-Melting Solid | May adhere to glass; requires solvent rinsing for complete removal.[1] |
| Solubility | Lipophilic (Soluble in Hexane, DCM) | Insoluble in water; will form a separate layer if poured into aqueous waste. |
| Hydrolysis | Slow, Base-Catalyzed | Decomposes to 4-decylaniline (toxic) and Carbonyl Sulfide (COS - toxic gas).[1] |
| Flash Point | >110°C (Estimated) | Combustible but not highly flammable; Class IIIB combustible liquid.[1] |
Pre-Disposal: Segregation & Packaging
CRITICAL: The most common accident involving isothiocyanates is accidental mixing with waste amines (e.g., waste ethylenediamine, ammonia, or aniline).
The Segregation Logic (DOT Diagram)
The following decision tree illustrates the required segregation logic to prevent accidental laboratory reactions.
Figure 1: Waste segregation logic flow. Note the critical checkpoint for amines to prevent exothermic runaway.
Packaging Protocols
-
Container Selection: Use chemically resistant High-Density Polyethylene (HDPE) or amber glass bottles.[1] Avoid metal containers as isothiocyanates can corrode certain alloys over time.[1]
-
Headspace: Leave at least 10-15% headspace in the bottle. Slow hydrolysis with atmospheric moisture can generate Carbonyl Sulfide (COS) gas, which requires expansion room to prevent bottle rupture.[1]
-
Labeling:
Decontamination & Residue Neutralization
For glassware, spills, or empty containers, simple washing is insufficient due to the compound's lipophilicity and toxicity.
The "Quench" Solution
To chemically deactivate the isothiocyanate group, convert it into a stable thiourea derivative or hydrolyze it under controlled conditions.
Recommended Decontamination Solution:
-
Composition: 5% Sodium Bicarbonate (
) + 5% Detergent in Water.[1] -
Alternative (Aggressive): Dilute ethanolic ammonia (Warning: Exothermic).[1]
Step-by-Step Glassware Cleaning:
-
Rinse 1: Rinse glassware with a minimal amount of acetone or ethyl acetate to solubilize the bulk material. Collect this rinse as Hazardous Organic Waste .
-
Soak: Submerge glassware in the Decontamination Solution for 12-24 hours.[1] The base catalyzes the hydrolysis of the -NCS group.
-
Final Wash: Wash with standard laboratory detergent and water.[1]
Emergency Procedures: Spills
In the event of a spill outside the fume hood, immediate respiratory protection is required due to the lachrymatory nature of the vapor.
Figure 2: Emergency spill response workflow.[1] Speed is critical to prevent vapor migration.
Final Disposal (Incineration)
The only acceptable final disposal method for 4-Decylphenyl isothiocyanate is thermal destruction .[1]
-
Mechanism: Incineration at >1000°C ensures the complete oxidation of the organic skeleton and the conversion of sulfur/nitrogen to scrubbable gases (
, ). -
Prohibited Methods:
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]
-
Merck Millipore. (2024).[1] Safety Data Sheet: Phenyl Isothiocyanate. (Used as congener reference for reactivity data).[1] [1]
-
Fisher Scientific. (2021).[1] Safety Data Sheet: 4-Nitrophenyl isothiocyanate. (Congener reactivity reference). [1]
-
Organic Syntheses. (1931).[1] Phenyl Isothiocyanate Synthesis and Handling. Org. Synth. 11, 71. (Historical context on handling precautions).
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
